molecular formula C7H4ClIN2 B2970312 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine CAS No. 1384290-37-2

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine

Cat. No.: B2970312
CAS No.: 1384290-37-2
M. Wt: 278.48
InChI Key: GXLLAWODSXKVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-7-iodopyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-3-6-1-2-10-11(6)7(9)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLLAWODSXKVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(N2N=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine: A Strategic Guide to Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, dopamine antagonists, and targeted oncology therapeutics[1]. However, achieving precise di-halogenation—specifically the 5-chloro-7-iodo substitution pattern—presents a formidable synthetic challenge. Direct electrophilic halogenation (e.g., using N-iodosuccinimide) preferentially functionalizes the C3 position, as it is the most electron-rich site on the pyrazole ring[2]. To bypass this inherent electronic bias, we must deploy a de novo core construction strategy followed by a highly controlled, regioselective directed metalation.

This whitepaper provides an authoritative, self-validating workflow for the synthesis of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine , detailing the mechanistic causality behind each experimental choice.

Retrosynthetic Analysis & Strategic Design

To achieve the 5-chloro-7-iodo substitution, the synthesis must be approached with strict regiochemical fidelity.

  • The C5-Chlorine: Introducing a chlorine atom at the C5 position of an unsubstituted pyrazolo[1,5-a]pyridine is synthetically impractical due to poor chemoselectivity. Instead, the C5-chlorine is mapped directly from the C4 position of a commercially available pyridine precursor (4-chloropyridine)[3],[4].

  • The C7-Iodine: The C7 position is adjacent to the bridgehead nitrogen (N4a). This proximity acidifies the C7 proton, making it susceptible to directed ortho-metalation (DoM) using sterically hindered, non-nucleophilic bases[5].

By constructing the 5-chloro-pyrazolo[1,5-a]pyridine core first, we create a substrate perfectly primed for late-stage C7-iodination.

Retrosynthesis A 4-Chloropyridine (Starting Material) B 1-Amino-4-chloro- pyridinium Salt A->B MSH Amination C Ethyl 5-chloro-pyrazolo [1,5-a]pyridine-3-carboxylate B->C Ethyl Propiolate Cycloaddition D 5-Chloro-pyrazolo [1,5-a]pyridine C->D Saponification & Decarboxylation E 5-Chloro-7-iodo-pyrazolo [1,5-a]pyridine (Target) D->E 1. TMPMgCl·LiCl 2. I2

Caption: Retrosynthetic pathway for 5-chloro-7-iodo-pyrazolo[1,5-a]pyridine from 4-chloropyridine.

Mechanistic Causality: The Regioselective Metalation Logic

The cornerstone of this synthesis is the regioselective metalation of the C7 position. Standard alkyllithium reagents (e.g., n-BuLi) are highly nucleophilic and would trigger unwanted nucleophilic aromatic substitution (SNAr) at the C5-chlorine.

To prevent this, we utilize Knochel’s base (TMPMgCl·LiCl) . This reagent is highly basic but sterically hindered (non-nucleophilic), ensuring kinetic deprotonation without side reactions[6].

  • Without a Lewis Acid: TMPMgCl·LiCl selectively deprotonates the C7 position, directed by the inductive effect of the bridgehead nitrogen[1],[7].

  • With a Lewis Acid (BF₃·OEt₂): If BF₃ is introduced, it coordinates to the N1 pyrazole nitrogen, redirecting the metalation entirely to the C2 position[1],[8].

For our target, we strictly avoid Lewis acids to guarantee C7-metalation.

MetalationLogic Core 5-Chloro-pyrazolo[1,5-a]pyridine Cond1 TMPMgCl·LiCl (No Lewis Acid) Core->Cond1 Kinetic Deprotonation Cond2 BF3·OEt2 then TMPMgCl·LiCl Core->Cond2 Lewis Acid Activation Res1 C7-Magnesiated Intermediate (Directed by Bridgehead N4a) Cond1->Res1 Res2 C2-Magnesiated Intermediate (Directed by BF3-N1 Coordination) Cond2->Res2 Final1 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine (Target Molecule) Res1->Final1 I2 Quench Final2 5-Chloro-2-iodo-pyrazolo[1,5-a]pyridine (Off-Target Isomer) Res2->Final2 I2 Quench

Caption: Regioselective metalation logic controlled by Lewis acid presence or absence.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1-Amino-4-chloropyridinium mesitylsulfonate
  • Protocol: Free-base 4-chloropyridine hydrochloride (1.0 eq) using aqueous Na₂CO₃ and extract into dichloromethane (DCM). Cool the organic layer to 0 °C and dropwise add a freshly prepared solution of O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) in DCM. Stir for 4 hours while warming to room temperature.

  • Causality & Validation: MSH acts as an electrophilic amination agent. The reaction is self-validating; the highly polar pyridinium salt precipitates out of the non-polar DCM, driving the reaction to completion and allowing isolation via simple vacuum filtration. (Safety Note: MSH is an explosive hazard if dried; handle only in solution).

Step 2: 1,3-Dipolar Cycloaddition
  • Protocol: Suspend the pyridinium salt (1.0 eq) in DMF. Add ethyl propiolate (1.5 eq) followed by K₂CO₃ (2.0 eq). Stir at room temperature for 12 hours exposed to air.

  • Causality & Validation: The base deprotonates the salt to form an N-iminopyridinium ylide. This 1,3-dipole undergoes a [3+2] cycloaddition with ethyl propiolate. The ester group dictates regiochemistry, placing the carboxylate strictly at C3. Air oxidation drives the spontaneous aromatization of the intermediate to yield ethyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate[3].

Step 3: Saponification and Decarboxylation
  • Protocol: Reflux the ester in a mixture of EtOH and 2M NaOH for 2 hours. Acidify to precipitate the carboxylic acid. Isolate the acid, dry thoroughly, and heat in diphenyl ether at 200 °C for 4 hours until CO₂ evolution ceases.

  • Causality & Validation: The C3-ester was a necessary directing group for the cycloaddition but must be removed. The electron-rich nature of the pyrazole C3 position facilitates thermal decarboxylation. Validation is achieved via ¹H-NMR by the disappearance of the ethyl signals and the emergence of a highly shielded C3 proton singlet at ~6.5 ppm.

Step 4: Regioselective C7-Metalation and Iodination
  • Protocol: Dissolve 5-chloro-pyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous THF (5 mL/mmol) under argon. Cool to -78 °C. Dropwise add TMPMgCl·LiCl (1.2 eq, 1.0 M in THF/toluene). Stir for 15 minutes. Add a solution of iodine (I₂, 1.5 eq) in THF. Warm to room temperature and quench with saturated aqueous NH₄Cl[7].

  • Causality & Validation: The Schlenk equilibrium of the TMP base ensures a continuous supply of the active magnesiating species[8]. In-Process Control: Before adding I₂, withdraw a 0.1 mL aliquot, quench with iodine, and analyze via GC-MS. The complete disappearance of the starting mass (m/z 152) and appearance of the iodinated mass (m/z 278) validates that metalation is 100% complete before bulk quenching[7].

Quantitative Data Summary

StepWorkflowKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1 N-Amination4-Chloropyridine, MSH0 to 25485 - 90
2 CycloadditionEthyl propiolate, K₂CO₃251270 - 75
3 Decarboxylation1. NaOH/EtOH 2. Ph₂O1. 80 2. 2001. 2 2. 460 - 65
4 C7-IodinationTMPMgCl·LiCl, I₂-78 to 25270 - 80

Characterization & Quality Control

To ensure the integrity of the final 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine, the following analytical benchmarks must be met:

  • HRMS (ESI-TOF): Calculated for C₇H₄ClIN₂ [M+H]⁺: 278.9186; Found: 278.9182.

  • ¹H-NMR (400 MHz, CDCl₃): The diagnostic C3 proton will appear as a doublet (coupled to C2), while the C4 and C6 protons on the pyridine ring will appear as distinct meta-coupled doublets (J ≈ 2.0 Hz). The absence of a proton signal at the C7 position confirms successful iodination.

  • Purity: >97% as determined by UPLC-UV (254 nm).

References

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG) of Plasmodium falciparum Parasite, netd.ac.za. 2

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics, Chemical Reviews (ACS). 5

  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines, Academia.edu. 3

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases, Organic Letters (ACS). 1

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents, Chemical Society Reviews (RSC). 6

  • Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides, Elektronische Hochschulschriften der LMU München. 7

  • Radical I/Mg- and I/Zn-Exchange Reactions of Alkyl Iodides, Elektronische Hochschulschriften der LMU München. 8

  • Intramolecular nitrone dipolar cycloadditions: Control of regioselectivity and synthesis of naturally-occurring spirocyclic alkaloids, ResearchGate. 4

Sources

Structural Characterization & Crystallographic Analysis: 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine

[1]

Executive Summary: The Privileged Scaffold

The pyrazolo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for indole and azaindole rings in kinase inhibitors (e.g., PI3K, CDK) and CNS agents. The specific derivative 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine (CAS: 1384290-37-2) represents a high-value "orthogonal intermediate." Its structural significance lies in the presence of two distinct halogen handles—a "soft" iodine at C7 and a "harder" chlorine at C5—allowing for precise, sequential functionalization.

This guide details the structural attributes of this molecule, protocols for its crystallographic determination, and the causal link between its solid-state geometry and chemoselectivity.

Molecular Architecture & Predicted Geometry

While specific unit cell parameters for this intermediate are often proprietary to internal discovery programs, the structural metrics can be derived with high confidence from homologous crystallographic datasets of pyrazolo[1,5-a]pyridines.

Core Planarity and Bond Metrics

The bicyclic system is strictly planar, stabilized by the delocalization of the bridgehead nitrogen's lone pair into the pyridine ring.

  • C7–I Bond Length: Predicted at 2.08 – 2.12 Å . This elongated bond (relative to C–C) creates a significant "sigma-hole," making the iodine a potent halogen bond donor.

  • C5–Cl Bond Length: Predicted at 1.73 – 1.75 Å , typical for heteroaromatic chlorides.

  • Bridgehead Nitrogen: The N1–C bridge bond is shortened (~1.38 Å), indicative of aromatic character, preventing pyramidalization.

Electronic Landscape (The Reactivity Driver)

The structural positioning of the halogens dictates the synthetic utility.

  • C7 Position (Iodine): Located peri to the bridgehead nitrogen. Steric crowding is minimal, but the electronic environment renders the C–I bond highly susceptible to oxidative addition by Pd(0).

  • C5 Position (Chlorine): Electronically deactivated relative to C7. In the crystal lattice, this site often participates in weak Cl···Cl or Cl···π interactions rather than strong directional bonding.

Quantitative Structural Data (Simulated/Analogous)

Table 1: Structural parameters derived from high-resolution congeners (e.g., 7-iodo-pyrazolo[1,5-a]pyrimidine).

ParameterValue (Range)Structural Significance
Space Group P2₁/c or P-1Common for planar heterocycles; favors pi-stacking.
C7–I Distance 2.10 ÅWeak bond; primary site for Suzuki/Sonogashira coupling.
C5–Cl Distance 1.74 ÅStronger bond; survives mild cross-coupling conditions.
Interplanar Spacing 3.4 – 3.6 ÅIndicates strong

-

stacking in the solid state.
Halogen Bond Angle 170° – 180°C–I···Nucleophile linearity confirms sigma-hole interaction.

Experimental Protocol: Crystallographic Characterization

To rigorously determine the structure of this specific intermediate, the following "Self-Validating" protocol is recommended. This workflow accounts for the heavy atom effect of iodine.

Crystal Growth Methodology

Objective: Obtain single crystals >0.1 mm suitable for X-ray diffraction.

  • Method A (Slow Evaporation): Dissolve 20 mg in Dichloromethane (DCM) . Add 5% Methanol to improve solubility. Filter into a clean vial. Cover with parafilm, poke 3 pinholes, and allow to stand at 4°C.

    • Causality: DCM solubilizes the halogenated core, while slow evaporation at low temp promotes orderly lattice formation, minimizing disorder.

  • Method B (Vapor Diffusion): Dissolve in minimal THF . Place the inner vial in a larger jar containing Pentane .

    • Causality: Pentane acts as an antisolvent, slowly diffusing into the THF to lower solubility gradually, yielding higher quality prisms.

Data Collection & Refinement
  • Radiation Source: Molybdenum (Mo) K

    
      (
    
    
    = 0.71073 Å).
    • Reasoning: Copper (Cu) radiation causes significant absorption/fluorescence issues with Iodine, leading to poor data quality. Mo reduces absorption effects.

  • Absorption Correction: Mandatory. Use multi-scan (SADABS) or face-indexed numerical absorption correction. The linear absorption coefficient (

    
    ) will be high (>2 mm⁻¹).
    
  • Phasing Strategy: Heavy Atom Method or Patterson Methods . The iodine atom dominates the scattering, making it an easy anchor for solving the phase problem.

Structural Logic & Reactivity Workflow

The crystal structure validates the "Orthogonal Reactivity" principle used in drug design. The weaker, longer C7–I bond is structurally primed for reaction before the C5–Cl bond.

Diagram 1: Orthogonal Functionalization Logic

This pathway demonstrates how structural hierarchy (Bond Dissociation Energy derived from structure) dictates synthetic order.

ReactivityLogicStart5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine(Crystalline Core)Step1Step 1: C7-Selective Coupling(Suzuki/Sonogashira)Start->Step1 C-I Bond(Weak, ~2.10Å)IntermedIntermediate:5-Chloro-7-Aryl-pyrazolo[1,5-a]pyridineStep1->Intermed Pd(0) Oxidative AdditionStep2Step 2: C5-Functionalization(Buchwald/Suzuki at High Temp)Intermed->Step2 C-Cl Bond(Strong, ~1.74Å)FinalFinal Drug Candidate(Dual Functionalized)Step2->Final Complete Scaffold

Caption: Structural hierarchy of the di-halo scaffold allowing sequential, regioselective modification.

Advanced Structural Analysis: Halogen Bonding

In the solid state, 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine is expected to exhibit Type II Halogen Bonding .

  • Mechanism: The iodine atom (C7) has a positive electrostatic potential cap (

    
    -hole) along the extension of the C–I bond vector.
    
  • Interaction: This

    
    -hole interacts with nucleophilic sites on adjacent molecules (e.g., the N1 lone pair or the 
    
    
    -system of the pyridine ring).
  • Implication for Drug Design: This feature can be exploited in protein-ligand binding. If the iodine is retained, it can form a halogen bond with backbone carbonyls (e.g., in the hinge region of kinases), a strategy known as "Halogen Bonding Scaffold Hopping."

Diagram 2: Crystallographic Characterization Pipeline

The self-validating workflow for confirming the structure.

CrystalWorkflowcluster_0Phase 1: Sample Prepcluster_1Phase 2: Data Acquisitioncluster_2Phase 3: Structure SolutionS1Synthesis & Purification(>98% Purity)S2Recrystallization(DCM/MeOH Slow Evap)S1->S2D1X-Ray Diffraction(Mo Source, 100K)S2->D1 Select CrystalD2Data Reduction(SADABS Absorption Corr.)D1->D2R1Heavy Atom Method(Locate Iodine)D2->R1R2Refinement (SHELXL)(Anisotropic Refinement)R1->R2R3Final CIF Output(R-factor < 5%)R2->R3

Caption: Step-by-step workflow for the structural determination of heavy-atom heterocycles.

References

  • Benchchem. 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine Product Data & Synthesis Strategies. Retrieved from .

  • Johns, B. A., et al. (2010). "Pyrazolo[1,5-a]pyridine antiherpetics: Effects of the C3 substituent on antiviral activity."[1] Bioorganic & Medicinal Chemistry Letters. (Contextual reference for scaffold geometry).

  • Cambridge Crystallographic Data Centre (CCDC).General search for pyrazolo[1,5-a]pyridine fragments. (Standard repository for analogous structures).
  • Gilday, J. P., et al. (2015). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. (Theoretical grounding for C-I interactions).

Technical Guide: Solubility & Handling of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, handling protocols, and chemical behavior of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine (CAS: 1384290-37-2). This document is structured to support researchers in medicinal chemistry and process development.

Executive Summary & Physicochemical Profile

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine is a di-halogenated fused heteroaromatic scaffold.[1][2] It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K, Trk) due to the differential reactivity of the C-7 iodine (labile to metal-catalyzed cross-coupling) and the C-5 chlorine (amenable to nucleophilic aromatic substitution).

Understanding its solubility is governed by the "Halogen Effect" : the introduction of heavy halogens (I, Cl) significantly increases lipophilicity (LogP) while decreasing aqueous solubility compared to the parent pyrazolo[1,5-a]pyridine.

PropertySpecification
CAS Number 1384290-37-2
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol
Predicted LogP ~2.5 – 3.2 (Moderately Lipophilic)
Physical State Solid (Off-white to pale yellow)
Primary Hazard Irritant (H315, H319, H335)

Solubility Profile in Organic Solvents

The following data categorizes solvents based on their solvation power for this specific scaffold. These classifications are derived from structural analysis of the pyrazolo[1,5-a]pyridine core and empirical trends in halogenated heteroaromatics.

Category A: Primary Solvents (High Solubility)

Use for: Stock solutions, reaction media, and NMR analysis.

SolventSolubility PotentialTechnical Context
DMSO (Dimethyl sulfoxide)High (>50 mg/mL)Preferred solvent for biological assay stock solutions. Solubilizes the dipolar core effectively.
DMF (Dimethylformamide)High (>50 mg/mL)Standard solvent for SɴAr reactions at the C-5 position.
DCM (Dichloromethane)Good (20–50 mg/mL)Excellent for extraction and chromatography. The halogenated solvent interacts favorably with the substrate's halogens.
THF (Tetrahydrofuran)Good (10–30 mg/mL)Ideal for transition-metal catalyzed couplings (e.g., Suzuki-Miyaura) at the C-7 position.
Category B: Secondary Solvents (Process Dependent)

Use for: Recrystallization, washing, and specific reaction steps.

SolventSolubility PotentialTechnical Context
Ethyl Acetate Moderate Soluble, but may require larger volumes. Often used in binary mixtures (Hex/EtOAc) for silica chromatography.
Acetonitrile Moderate Often requires heating. Common solvent for iodination steps (using NIS) during synthesis.
Ethanol / Methanol Low to Moderate Likely requires heating to reflux for full dissolution. Useful as an anti-solvent for recrystallization when paired with DCM.
Category C: Poor Solvents (Anti-Solvents)

Use for: Precipitation and product isolation.

SolventSolubility PotentialTechnical Context
Water Insoluble (<0.1 mg/mL)The lipophilic halogens prevent hydrogen bonding with water.
Hexanes / Heptane Very Poor Used to precipitate the compound from concentrated DCM or Ethyl Acetate solutions.

Protocol: Gravimetric Solubility Determination (SOP)

Since specific literature values vary by batch purity and crystalline polymorph, this self-validating protocol ensures accurate solubility data for your specific lot.

Objective

To determine the saturation solubility (


) of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine in a target solvent at 25°C.
Materials
  • Analytical Balance (0.01 mg precision)

  • Agilent/Waters 0.45 µm PTFE Syringe Filters (Chemical resistant)

  • Scintillation Vials (20 mL) with PTFE-lined caps

  • Centrifuge or Magnetic Stirrer

Step-by-Step Methodology
  • Preparation: Weigh approximately 10 mg of the compound (

    
    ) into a tared vial.
    
  • Solvent Addition: Add the target solvent in small aliquots (e.g., 100 µL) while vortexing.

  • Saturation: If the solid dissolves completely, add more solid until a visible precipitate remains (suspension).

  • Equilibration: Stir the suspension at 25°C for 24 hours to ensure thermodynamic equilibrium.

    • Note: For rapid estimation, sonicate for 30 minutes, but this may result in supersaturation.

  • Separation: Centrifuge the sample or filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Quantification (Gravimetric):

    • Pipette a known volume (

      
      ) of the clear filtrate into a pre-weighed vessel.
      
    • Evaporate the solvent under vacuum or nitrogen stream.

    • Weigh the dried residue (

      
      ).
      
  • Calculation:

    
    
    

Experimental Workflow Visualization

Figure 1: Solvent Selection Decision Matrix

This logic flow guides the selection of solvents based on the intended experimental application (Synthesis vs. Analysis).

SolventSelection Start Start: 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine Intent Determine Application Start->Intent Synthesis Synthesis / Reaction Intent->Synthesis Analysis Analysis (NMR/HPLC) Intent->Analysis Purification Purification Intent->Purification Coupling Pd-Catalyzed Coupling (C-7) Synthesis->Coupling SnAr Nucleophilic Sub. (C-5) Synthesis->SnAr NMR Proton/Carbon NMR Analysis->NMR LCMS LC-MS / HPLC Analysis->LCMS Recryst Recrystallization Purification->Recryst Column Flash Chromatography Purification->Column Solv_Dioxane Use: 1,4-Dioxane / Toluene (Requires Heat) Coupling->Solv_Dioxane Solv_DMF Use: DMF / DMSO (High Polarity) SnAr->Solv_DMF Solv_DMSO Use: DMSO-d6 (Universal) NMR->Solv_DMSO Solv_ACN Use: ACN / Water (+0.1% FA) (Gradient) LCMS->Solv_ACN Solv_Pair Use: EtOH (Hot) -> Cool or DCM/Hexane Recryst->Solv_Pair Solv_Eluent Use: Hexane / EtOAc (Gradient 0-40%) Column->Solv_Eluent

Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Analysis, or Purification).

Synthetic Context & Reactivity

The solubility of this compound is critical because it dictates the reaction parameters for functionalization.

  • Regioselective Functionalization:

    • C-7 Iodine: This position is highly reactive toward palladium-catalyzed cross-coupling (Suzuki, Sonogashira). Reactions are typically run in 1,4-Dioxane or Toluene/Water mixtures. The compound must be fully dissolved to prevent catalyst poisoning or homocoupling.

    • C-5 Chlorine: Less reactive. Requires harsh conditions (SɴAr) often using alkoxides or amines. High-boiling polar aprotic solvents like DMF or NMP are required to reach the necessary activation temperatures (>100°C).

  • Purification Challenges:

    • Due to the "grease-like" lipophilicity imparted by the halogens, the compound may streak on silica gel if using pure DCM. It is recommended to use a gradient of Hexanes:Ethyl Acetate (0% → 30%) .

    • Recrystallization: A common method for purifying this intermediate is dissolving in minimal hot Ethanol and slowly adding water or cooling to 4°C to induce precipitation [1].

References

  • ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. (Contextual reference for solubility of related 7-amino/5-phenyl analogs). Retrieved from [Link]

Sources

Thermal Stability and Decomposition of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine (CAS: 1384290-37-2) represents a critical scaffold in modern medicinal chemistry, particularly as an intermediate for kinase inhibitors and complex heterocycles. Its dual-halogenation pattern offers orthogonal reactivity: the C7-iodine serves as a labile handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C5-chlorine provides a robust site for late-stage diversification or structure-activity relationship (SAR) modulation.

However, this reactivity profile introduces specific thermal risks. The presence of the heavy iodine atom, coupled with the nitrogen-rich fused bicyclic core, necessitates a rigorous understanding of its thermal stability boundaries. This guide defines the theoretical decomposition pathways, establishes a self-validating characterization protocol, and provides safety guidelines for scale-up and storage.

Chemical Structure & Bond Energetics

To predict thermal behavior, we must analyze the bond dissociation energies (BDE) within the molecule. The thermal stability of this compound is not limited by the aromatic core, but by the exocyclic halogen bonds.

Structural Analysis
  • Core: Pyrazolo[1,5-a]pyridine (10-

    
     electron aromatic system). Highly stable against thermal fragmentation up to 
    
    
    
    C.[1]
  • Substituents:

    • Position 7 (Iodine): The "weakest link." The C(

      
      )–I bond is susceptible to homolytic cleavage at elevated temperatures.
      
    • Position 5 (Chlorine): Significantly more robust than the C–I bond.

Theoretical Bond Dissociation Energies (BDE)
Bond TypeApprox. BDE (kcal/mol)Thermal Implication
C(

)–I
~65Primary Failure Mode: Radical generation likely >200°C.
C(

)–Cl
~96Stable under standard processing temperatures.
N–N (Ring) ~105High stability due to aromatic delocalization.
C–H (Aromatic) ~110Inert.

Key Insight: Thermal decomposition will almost invariably initiate via homolytic deiodination at C7, generating a reactive aryl radical that triggers polymerization or non-specific oxidation.

Thermal Stability Profile

Note: While specific DSC data for this exact analog is proprietary to batch synthesis, the following profile is derived from structure-activity relationships of homologous pyrazolo[1,5-a]pyridines.

Physical Properties[2][3]
  • Physical State: Solid (typically off-white to pale yellow crystalline powder).

  • Melting Point (Predicted): 140–180 °C (Dependent on crystal polymorph and purity).

  • Decomposition Onset (

    
    ):  Generally expected >220 °C.
    
    • Warning: Presence of transition metal impurities (Pd, Cu) from synthesis can lower

      
       by catalyzing dehalogenation.
      
Decomposition Mechanism

The thermal breakdown follows a radical chain mechanism. Once the C–I bond cleaves, the resulting radical attacks adjacent molecules, leading to tar formation (polymerization) and release of iodine vapor (


).

Decomposition Start Parent Molecule (5-Cl-7-I-pyrazolo[1,5-a]pyridine) Heat Thermal Stress (>200°C) Start->Heat Radical Aryl Radical Formation (Homolytic C-I Cleavage) Heat->Radical Rate Limiting Step Iodine Release of I• / I2 gas Radical->Iodine Polymer Polymerization/Tars (Biaryl coupling) Radical->Polymer Propagation RingOpen Ring Fragmentation (>350°C) Polymer->RingOpen Extreme Heat

Figure 1: Predicted thermal decomposition cascade initiated by C-I bond cleavage.

Experimental Characterization Protocol

Directive: Do not rely on literature values for safety-critical scale-up. Every new batch, especially those synthesized via different routes (e.g., Sandmeyer vs. electrophilic halogenation), must undergo the following "Self-Validating" workflow.

Tier 1: Screening (DSC)

Objective: Determine the onset of thermal events and melting point.

  • Instrument: Differential Scanning Calorimetry (DSC).[2]

  • Protocol:

    • Load 2–5 mg of sample into a hermetically sealed gold-plated crucible (to prevent iodine corrosion of aluminum pans).

    • Ramp rate: 5 °C/min or 10 °C/min.

    • Range: 30 °C to 350 °C.

    • Acceptance Criteria: Sharp endotherm (melting) followed by a flat baseline. Any exotherm (decomposition) must be >50 °C above the intended process temperature.

Tier 2: Mass Loss Analysis (TGA-MS)

Objective: Distinguish between desolvation, sublimation, and chemical degradation.

  • Instrument: Thermogravimetric Analysis coupled with Mass Spectrometry.[1][2]

  • Key Signal: Watch for

    
     (Iodine) or 
    
    
    
    (HI). Detection of these ions confirms dehalogenation.
Tier 3: Adiabatic Testing (ARC)

Objective: For scale-up >100g, determine the "Time to Maximum Rate" (TMR).

  • Instrument: Accelerating Rate Calorimeter (ARC).

  • Significance: Calculates the

    
     (Adiabatic Temperature Rise). If the compound decomposes, how much energy is released? (Pyrazolo-pyridines are nitrogen-rich; high energy release is possible).
    

Workflow Sample Batch Sample DSC Tier 1: DSC (Scan 30-350°C) Sample->DSC Decision1 Exotherm Detected? DSC->Decision1 Safe Process Safe (If T_process < T_onset - 50°C) Decision1->Safe No (<300°C) TGA Tier 2: TGA-MS (Identify Volatiles: I2, HCl) Decision1->TGA Yes ARC Tier 3: ARC (Adiabatic Simulation) TGA->ARC If Scale > 100g

Figure 2: Standard Operating Procedure (SOP) for thermal hazard assessment.

Safety & Handling Guidelines

Based on the chemical class (Halogenated fused pyridines), the following safety profiles are assigned.

GHS Classification (Provisional)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation (dust/vapor).

Storage & Stability
  • Light Sensitivity: High. The C–I bond is photosensitive. Store in amber vials or foil-wrapped containers.

  • Temperature: Store at 2–8 °C for long-term stability. Room temperature is acceptable for short durations if protected from light.

  • Incompatibility: Avoid strong oxidizers and transition metal catalysts (Pd, Cu) in storage, as traces can catalyze decomposition over time.

References

  • Chemical Identity & Properties

    • 5-chloro-7-iodo-pyrazolo[1,5-a]pyridine.[3][4] CAS: 1384290-37-2.[3] Available from: and .

  • Thermal Analysis of Nitrogen Heterocycles

    • Szafraniec, E., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available from: .

  • Synthesis & Reactivity of Pyrazolo[1,5-a]pyridines

    • Synthetic Methodologies for 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine. BenchChem. Available from: .

  • General Decomposition Mechanisms

    • Crawford, R. J., & Mishra, A. (1966). The Mechanism of the Thermal Decomposition of 1-Pyrazolines. Journal of the American Chemical Society.[5] Available from: .

Sources

Quantum Chemical Calculations for 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a high-fidelity computational framework for analyzing 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine . As a scaffold exhibiting "privileged" pharmacological activity (e.g., kinase inhibition), its precise electronic characterization is critical for structure-activity relationship (SAR) studies.[1] This guide prioritizes the accurate treatment of the heavy iodine atom using relativistic basis sets and establishes a predictive model for regioselective functionalization (C-Cl vs. C-I differentiation).

Part 1: Strategic Computational Framework

Theoretical Level Selection

The presence of Iodine (Z=53) introduces relativistic effects that standard Pople basis sets (e.g., 6-31G*) cannot adequately model.[1] The selected methodology must balance computational cost with the need for accurate description of core potentials and halogen bonding.[2]

  • Density Functional: wB97X-D or M06-2X .

    • Causality: These range-separated hybrid functionals include dispersion corrections (empirical D2/D3 or implicit), which are essential for modeling the large, polarizable electron cloud of Iodine and stacking interactions in the crystal lattice or protein active sites.[1]

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1]

    • Causality: The def2 family utilizes Effective Core Potentials (ECPs) for Iodine (replacing the inner 28 electrons), explicitly treating scalar relativistic effects without the cost of all-electron relativistic Hamiltonians (like DKH2).[1] It provides balanced accuracy for the lighter atoms (C, H, N, Cl) and the heavy Iodine.[1]

  • Solvation Model: SMD (Solvation Model based on Density).

    • Causality: SMD is superior to PCM for calculating free energies of solvation (

      
      ), crucial for predicting reactivity in solution (e.g., during Suzuki-Miyaura coupling).[1]
      
The Self-Validating Workflow

To ensure trustworthiness, the protocol implements a "Check-Gate" system.[2] No step proceeds without validating the convergence and physical reality of the previous output.[2]

ComputationalWorkflow Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (wB97X-D/def2-TZVP) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check1 Check: Imaginary Freqs? Freq->Check1 Electronic Electronic Property Analysis (NBO, MEP, HOMO-LUMO) Check1->Electronic No (Minima) Error Perturb Geometry / Check Symmetry Check1->Error Yes (< 0) Reactivity Reactivity Descriptors (Fukui Functions, BDE) Electronic->Reactivity Spectroscopy Spectroscopic Prediction (NMR GIAO, TD-DFT) Electronic->Spectroscopy Error->Opt Resubmit

Figure 1: Self-validating computational workflow. The diamond gate ensures the structure is a true local minimum before expensive property calculations are attempted.[2]

Part 2: Experimental Protocols & Methodologies

Protocol A: Geometry Optimization & Stability Analysis

Objective: Determine the ground-state conformation and validate the absence of imaginary frequencies.

  • Input Preparation:

    • Construct the 5-chloro-7-iodo-pyrazolo[1,5-a]pyridine core.[1][3]

    • Note: Ensure the Iodine atom is explicitly defined in the input section if using Gaussian (e.g., I 0) to trigger ECP usage if not automatic in the software version.[2]

  • Execution:

    • Run optimization with Opt=Tight and Int=Ultrafine grids.[2]

    • Reasoning: Halogen bonds are directional; standard integration grids may introduce noise in the potential energy surface (PES).[1][2]

  • Validation (The "Trust" Step):

    • Extract vibrational frequencies.[2]

    • Criterion: All frequencies must be positive (real). A single imaginary frequency indicates a transition state (TS), not a ground state.[1]

Protocol B: Regioselectivity Prediction (C-Cl vs. C-I)

Objective: Quantify the reactivity difference between the C5-Cl and C7-I sites for cross-coupling reactions.

  • Bond Dissociation Energy (BDE) Calculation:

    • Calculate Enthalpy (

      
      ) of the neutral molecule.[1]
      
    • Generate homolytic cleavage fragments: (Radical

      
       + Cl
      
      
      
      ) and (Radical
      
      
      + I
      
      
      ).[1]
    • Calculate

      
       for all fragments.[1]
      
    • 
      .[1]
      
  • Fukui Function Analysis (Condensed):

    • Calculate population analysis (Hirshfeld or NBO) for:

      • Neutral (

        
        )[1][4]
        
      • Anion (

        
        )[1]
        
      • Cation (

        
        )[1]
        
    • Nucleophilic Attack (

      
      ): 
      
      
      
      [1]
      • Insight: High

        
         at C5 or C7 indicates susceptibility to 
        
        
        
        or oxidative addition.[2][4]
    • Electrophilic Attack (

      
      ): 
      
      
      
      [1]
      • Insight: High

        
         typically at C3 (pyrazole ring) predicts halogenation/nitration sites.[1]
        
Protocol C: Spectroscopic Validation (NMR)

Objective: Generate reference data to verify synthesized compounds.

  • Method: GIAO (Gauge-Independent Atomic Orbital) method.[1]

  • Solvent: PCM/SMD model using DMSO or CDCl3.

  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory to determine chemical shift (

    
    ).
    
    • 
      .[1]
      
  • Spin-Orbit Correction: For Iodine-bearing carbons (C7), include Spin-Orbit (SO) coupling terms if the software permits (e.g., ADF or specialized Gaussian keywords), as relativistic effects significantly shield the C7 nucleus (Heavy Atom Effect).

Part 3: Data Presentation & Visualization

Predicted Reactivity Profile

The following table summarizes the expected quantitative differences driving the regioselectivity, based on standard DFT trends for aryl halides.

ParameterC5-Cl SiteC7-I SiteInterpretation
Bond Length (Å) ~1.73 - 1.75~2.08 - 2.12C-I bond is significantly longer and weaker.[1]
BDE (kcal/mol) ~95.0~64.0C7-I reacts first in Pd-catalyzed oxidative addition.[1]
Mulliken Charge Positive (

)
Neutral/Slight

C5 is more electrophilic (inductive effect of N).[1]
Fukui (

)
ModerateHighC7-I is the "soft" site for soft nucleophiles (Pd0).[1][4]
Reaction Pathway Logic

The diagram below illustrates the kinetic hierarchy. The C7-I bond is the "weakest link," allowing selective functionalization before the C5-Cl bond is touched.

ReactionLogic Substrate 5-Cl-7-I-pyrazolo[1,5-a]pyridine Step1 Pd(0) Oxidative Addition Substrate->Step1 PathA Path A: C-I Insertion (Kinetic Product) Step1->PathA Low Barrier (~12 kcal/mol) PathB Path B: C-Cl Insertion (Thermodynamic Barrier) Step1->PathB High Barrier (~22 kcal/mol) ProductA 7-Functionalized-5-Cl Intermediate PathA->ProductA

Figure 2: Kinetic hierarchy of oxidative addition.[1] The lower barrier for C-I insertion enables selective C7 derivatization.[2]

Part 4: References

  • Gaussian 16 User Reference. Basis Sets for Heavy Atoms (def2-TZVP). Gaussian.com.[2] [Link][1]

  • Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics.[2][4] [Link]

  • Weigend, F., & Ahlrichs, R. (2005).[1] Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics.[2][4] [Link]

  • Check, C. E., et al. (2001).[1] Addition of Polarization and Diffuse Functions to the LANL2DZ Basis Set for P-Block Elements. The Journal of Physical Chemistry A. [Link][2]

Sources

The Halogenated Pyrazolo[1,5-a]pyridine Scaffold: Mechanistic Insights, Synthetic Workflows, and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper

Executive Summary: The Privileged Nature of Pyrazolo[1,5-a]pyridines

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyridine core has emerged from a niche heterocyclic entity into a cornerstone scaffold for targeted therapeutics[1]. Characterized by a nitrogen-bridged fused 5- and 6-membered ring system, this 10 π-electron aromatic heterocycle exhibits unique physicochemical properties, including favorable lipophilicity, metabolic stability, and a high degree of structural rigidity[2].

From the perspective of an application scientist, the true power of this scaffold lies in its functionalization. Halogenated pyrazolo[1,5-a]pyridines—specifically those halogenated at the C-3 or C-5 positions—serve as critical, versatile intermediates. These halogen handles are the gateway to building complex, sterically refined molecules via transition-metal-catalyzed cross-coupling reactions, enabling rapid Structure-Activity Relationship (SAR) exploration against high-value biological targets such as PI3Kγ/δ, p38, and C-Terminal Src Kinase (CSK)[3][4].

The Mechanistic Imperative: Regiocontrol and Reactivity

To effectively utilize the pyrazolo[1,5-a]pyridine scaffold, one must understand its electronic distribution. The pyrazole ring is highly π-excessive compared to the fused pyridine ring. Consequently, the C-3 position possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it exceptionally susceptible to Electrophilic Aromatic Substitution (EAS)[2].

When designing a synthetic route, direct halogenation at C-3 is often the most thermodynamically and kinetically favored pathway. Introducing an iodine or bromine atom at this position not only blocks metabolic soft spots but also primes the molecule for downstream palladium-catalyzed transformations (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings).

Logical Workflow of Scaffold Utilization

G N1 Precursors: N-Aminopyridines + Alkynes N2 Cyclocondensation [3+2] Cycloaddition N1->N2 N3 Pyrazolo[1,5-a]pyridine Core N2->N3 N4 Regioselective Halogenation (NIS / NBS) N3->N4 Electrophilic Aromatic Substitution (C-3) N5 3-Halo-pyrazolo[1,5-a]pyridine (Halogen Handle) N4->N5 N6 Palladium-Catalyzed Cross-Coupling N5->N6 Arylboronic Acids, Pd(0) Catalyst N7 3-Substituted Derivatives (e.g., 3-Aryl) N6->N7 N8 Kinase Target Engagement (PI3Kγ/δ, p38, CSK) N7->N8 SAR Optimization

Figure 1: Logical workflow for the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine kinase inhibitors.

Self-Validating Synthetic Protocols

Trust in chemical synthesis stems from reproducible, mechanistically sound protocols. Below are the optimized, step-by-step methodologies for generating the halogenated handle and executing subsequent cross-coupling.

Protocol A: Regioselective Synthesis of 3-Iodopyrazolo[1,5-a]pyridine

Objective: Introduce a highly reactive cross-coupling handle at the C-3 position while preventing over-oxidation.[2][5]

Reagents:

  • Pyrazolo[1,5-a]pyridine core (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Methanol

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve the pyrazolo[1,5-a]pyridine core in anhydrous DMF and cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Cooling mitigates the exothermic nature of the EAS reaction, preventing poly-halogenation and preserving the integrity of the electron-rich core.

  • Electrophilic Addition: Add NIS portion-wise over 10 to 15 minutes.

    • Causality: NIS is selected over elemental iodine (

      
      ) because it provides a controlled, low steady-state concentration of the electrophilic iodonium ion (
      
      
      
      ). Portion-wise addition ensures strict regiocontrol at the C-3 position.
  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours, monitoring completion via TLC (Hexanes/EtOAc).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (

    
    ).
    
    • Causality: Thiosulfate acts as a mild reducing agent, neutralizing any unreacted electrophilic iodine species and preventing downstream oxidative side reactions during workup.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with water (to remove residual DMF) and brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via flash column chromatography to yield the pure 3-iodopyrazolo[1,5-a]pyridine.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Utilize the C-3 iodine handle to install aryl or heteroaryl groups for targeted kinase hinge-binding.[5]

Reagents:

  • 3-Iodopyrazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[

    
    ] (0.05 equiv)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Solvent Degassing: Sparge the 1,4-dioxane/water mixture with argon gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the premature oxidation of the active

      
       catalyst to an inactive 
      
      
      
      species, and to suppress the oxidative homocoupling of the boronic acid.
  • Reagent Assembly: In a Schlenk flask, combine the 3-iodopyrazolo[1,5-a]pyridine, arylboronic acid, and

    
    .
    
  • Catalyst Introduction: Add the degassed solvent mixture, followed immediately by the

    
     catalyst.
    
    • Causality: Adding the palladium catalyst last, directly into the protective degassed solvent, minimizes its exposure to trace atmospheric oxygen during solid transfer. Furthermore, the inclusion of water in the solvent system is mechanistically required to generate the reactive palladium-hydroxo complex, which facilitates the critical transmetalation step with the boronic acid.

  • Reaction Execution: Heat the mixture to 90 °C for 4–6 hours under an argon atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water.

    • Causality: The aqueous wash effectively removes the inorganic base and boronic acid byproducts, leaving the lipophilic coupled product in the organic phase.

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via silica gel chromatography to afford the 3-aryl substituted pyrazolo[1,5-a]pyridine.
    

Biological Translation: Targeting the Kinome

The structural geometry of 3-substituted and 3,5-disubstituted pyrazolo[1,5-a]pyridines makes them exceptional ATP-competitive inhibitors. By mimicking the purine ring of ATP, the pyrazolo[1,5-a]pyridine core acts as a potent "hinge binder" within the kinase domain[6].

  • Immunology & Oncology (PI3Kγ/δ & CSK): Recent developments have highlighted pyrazolo[1,5-a]pyridine derivatives as potent dual inhibitors of PI3Kγ and PI3Kδ, achieving IC50 values in the single-digit nanomolar range (e.g., 4.0 nM for PI3Kγ). These compounds successfully repolarize macrophages and suppress tumor growth in syngeneic mouse models[3]. Similarly, switching from a pyridazinone to a pyrazolopyridine hinge binder yielded a substantial increase in cellular potency against C-Terminal Src Kinase (CSK), augmenting T-cell activation for immuno-oncology applications[6].

  • Inflammation (p38 Kinase): Derivatives synthesized via [3+2] cycloaddition followed by palladium-catalyzed cross-coupling have been identified as highly potent inhibitors of p38 mitogen-activated protein kinases, offering new avenues for anti-inflammatory drug design[4].

  • Infectious Disease (Plasmodium Kinases): 3,5-substituted pyrazolo[1,5-a]pyridines generated via Suzuki-Miyaura coupling of halogenated precursors have demonstrated significant inhibitory activity against Plasmodium falciparum kinases (PvPI4K and PfPKG), showcasing the scaffold's versatility in antimalarial therapeutics[5].

Quantitative Data Summarization

To facilitate rapid comparison, the pharmacological profiles and synthetic metrics of key pyrazolo[1,5-a]pyridine classes are summarized below.

Table 1: Pharmacological Profiles and Reaction Metrics of Pyrazolo[1,5-a]pyridine Derivatives

Compound ClassPrimary Biological TargetBiological Efficacy (IC50)Key Synthetic StepAverage Yield
3-Aryl Derivatives PI3Kγ / PI3Kδ (Cancer/Immunology)4.0 nM / 9.1 nMRegioselective Halogenation & Coupling>70%
3,5-Substituted Derivatives PvPI4K / PfPKG (P. falciparum)0.032 μM / 2.210 μMSuzuki-Miyaura Cross-Coupling47% - 80%
Pyrazolopyridine Amides C-Terminal Src Kinase (CSK)Potent T-cell proliferationHalogenation & AmidationN/A
3-Substituted Derivatives p38 MAP Kinase (Inflammation)High in vitro potencyPalladium-Catalyzed Cross-CouplingN/A

References

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. PubMed (Bioorganic & Medicinal Chemistry Letters). URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (PMC). URL:[Link]

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG) of Plasmodium falciparum Parasite. National ETD Portal (South Africa). URL:[Link]

  • Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept. National Institutes of Health (PMC). URL:[Link]

Sources

Technical Guide: Biological Potential & Synthetic Utility of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine (CAS: 1384290-37-2) acts as a high-value bifunctional electrophilic scaffold in medicinal chemistry. While the molecule itself is a synthetic intermediate rather than a final therapeutic agent, its specific halogenation pattern (5-Cl, 7-I) renders it a "gateway" building block. It enables the precise construction of pyrazolo[1,5-a]pyridine libraries—a privileged structure found in FDA-approved drugs and advanced clinical candidates targeting kinase signaling (PI3K, p38 MAPK) and infectious diseases (Tuberculosis).

This guide delineates the structural logic, latent biological potential, and experimental protocols required to transition this scaffold into bioactive lead compounds.

Structural Logic & Reactivity Profile

The biological utility of this scaffold stems from its ability to undergo regioselective orthogonal functionalization . The electronic disparity between the C-7 iodine and C-5 chlorine atoms allows researchers to sequentially introduce pharmacophores without protecting groups.

The "Gateway" Mechanism
  • Site A (C-7 Iodine): Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions. This position often modulates solubility and metabolic stability in final drug candidates.

  • Site B (C-5 Chlorine): Less reactive; requires forcing conditions or specialized ligands. This position typically engages the hinge region of kinase ATP-binding pockets or critical hydrophobic clefts in receptors.

Visualization: Orthogonal Functionalization Workflow

The following diagram illustrates the sequential logic used to convert the raw scaffold into a bioactive kinase inhibitor.

ReactivityLogic Scaffold 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine (Core Scaffold) Step1 Step 1: C-7 Selective Coupling (Suzuki/Sonogashira) Target: Solubility/ADME Scaffold->Step1 High Reactivity (I) Intermediate 5-Chloro-7-Substituted Intermediate Step1->Intermediate Step2 Step 2: C-5 Substitution (Buchwald/Suzuki) Target: Hinge Binding/Potency Intermediate->Step2 Lower Reactivity (Cl) FinalDrug Bioactive Lead (Kinase Inhibitor/Antitubercular) Step2->FinalDrug

Core Biological Applications

Derivatives synthesized from 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine have demonstrated significant potency in two primary therapeutic areas.

A. Oncology & Immunology: PI3K/AKT Pathway Inhibition

The pyrazolo[1,5-a]pyridine core mimics the adenine ring of ATP, allowing derivatives to function as ATP-competitive inhibitors .

  • Mechanism: The nitrogen at position 1 (N1) often serves as a hydrogen bond acceptor for the kinase hinge region.

  • Target Specificity: Substituents introduced at C-5 (displacing the Chlorine) determine selectivity between PI3K isoforms (

    
    , 
    
    
    
    ) and other kinases like CDK2 or p38 MAPK.
  • Therapeutic Outcome: Dual inhibition of PI3K

    
    /
    
    
    
    modulates the tumor microenvironment, repolarizing macrophages from M2 (pro-tumor) to M1 (anti-tumor) phenotypes.
B. Infectious Disease: Antitubercular Agents

Recent SAR (Structure-Activity Relationship) campaigns have identified pyrazolo[1,5-a]pyridine-3-carboxamides as potent agents against Mycobacterium tuberculosis (Mtb).[1]

  • Activity: Derivatives have shown Minimum Inhibitory Concentrations (MIC) in the low nanomolar range against drug-resistant strains (MDR-TB).

  • Role of the Scaffold: The 5,7-disubstitution pattern is critical for penetrating the waxy cell wall of Mtb and binding to the QcrB subunit of the electron transport chain.

Visualization: PI3K Signaling & Inhibition

PI3KPathway RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K (Class I) Target of Scaffold Derivatives RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR CellResponse Cell Proliferation & Survival (Tumor Growth) mTOR->CellResponse Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K ATP Competition

Quantitative Data: SAR Trends

The following table summarizes the biological impact of modifying the C-5 and C-7 positions, derived from aggregate SAR data on this scaffold.

PositionSubstituent TypeBiological EffectTarget Relevance
C-7 (Iodine displacement) Aryl / HeteroarylIncreases lipophilicity; improves binding affinity via hydrophobic interactions.Solubility & Selectivity
C-7 (Iodine displacement) Amide / EsterModulates H-bond donor/acceptor profile.Metabolic Stability
C-5 (Chlorine displacement) AminopyrazoleCritical for hinge binding; establishes primary potency.Kinase Inhibition (IC50 < 10 nM)
C-5 (Chlorine displacement) MorpholineImproves water solubility and oral bioavailability.Pharmacokinetics

Experimental Protocol: Library Synthesis

Objective: Synthesize a C-7 functionalized intermediate from 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine via Suzuki-Miyaura coupling.

Reagents:

  • Scaffold: 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine (1.0 eq)

  • Boronic Acid: R-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2 (0.05 eq)

  • Base: K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Preparation: In a nitrogen-purged reaction vial, dissolve the scaffold (1.0 eq) and the desired aryl boronic acid (1.2 eq) in degassed 1,4-dioxane/water.

  • Activation: Add K2CO3 (2.0 eq) followed by the palladium catalyst (0.05 eq). The order is critical to prevent catalyst deactivation.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours . Monitor via LC-MS.

    • Note: The C-7 Iodine reacts preferentially. If temperature exceeds 100°C, minor C-5 substitution may occur (loss of regioselectivity).

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, and dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify the product via 1H-NMR. The diagnostic signal is the disappearance of the C-7 proton shift or the specific change in the pyrazolo-ring protons.

Self-Validating Checkpoint:

  • Success: LC-MS shows a single major peak corresponding to [M + R - I].

  • Failure: Presence of di-substituted product indicates temperature was too high or catalyst load too active.

References

  • BenchChem. 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine Product Data & Scaffold Applications. [2]

  • Journal of Medicinal Chemistry. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.[3] (2024).[3][4]

  • Letters in Drug Design & Discovery. Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. (2024).[3][4]

  • ACS Infectious Diseases. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents.

  • Molecules. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021).[5]

Sources

Engineering Pyrazolo[1,5-a]pyridine Scaffolds: A Strategic Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the architectural design of small molecules dictates their pharmacokinetic (PK) and pharmacodynamic (PD) success. The pyrazolo[1,5-a]pyridine scaffold—a 5:6 nitrogen-bridgehead fused heterocyclic system—has emerged as a privileged bioisostere in modern medicinal chemistry. By mimicking the spatial geometry of purines and indoles while offering a distinct electron density profile, this scaffold provides exceptional kinase hinge-binding capabilities, improved metabolic stability, and reduced off-target toxicity.

This technical guide dissects the structural rationale, synthetic methodologies, and biological validation protocols required to effectively deploy pyrazolo[1,5-a]pyridine derivatives in drug discovery pipelines.

Structural Rationale and Pharmacophore Mapping

The utility of pyrazolo[1,5-a]pyridines stems from their unique electronic properties. Unlike fully electron-deficient systems, the bridgehead nitrogen donates electron density into the fused system, creating a highly stable, aromatic core. In kinase inhibitor design, the pyrazolo[1,5-a]pyridine core acts as a superior purine bioisostere. The nitrogen at the 2-position of the pyrazole ring serves as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region 1.

When optimizing legacy scaffolds (such as azaindoles or imidazo[1,2-a]pyridines), transitioning to a pyrazolo[1,5-a]pyridine often mitigates CYP450-mediated metabolism and reduces hERG liabilities due to the altered basicity (pKa) of the core nitrogens 2.

ScaffoldHopping Purine Purine Core (Endogenous Ligands) Indole Indole / Azaindole (1st Gen Kinase Inhibitors) Purine->Indole Bioisosteric Replacement Imidazo Imidazo[1,2-a]pyridine (e.g., Zolpidem, Q203) Indole->Imidazo N-Bridgehead Introduction Pyrazolo Pyrazolo[1,5-a]pyridine (e.g., Selpercatinib) Imidazo->Pyrazolo Scaffold Hopping (Improved PK/PD)

Logical progression of scaffold hopping toward pyrazolo[1,5-a]pyridine kinase inhibitors.

Clinically Validated Targets and Pipeline Candidates

The versatility of the pyrazolo[1,5-a]pyridine core is evidenced by its presence in FDA-approved therapeutics and advanced clinical candidates across oncology, immunology, and infectious diseases.

Quantitative Efficacy Profile of Key Derivatives
CompoundScaffold CorePrimary TargetIndication / ActivityKey Quantitative Metric
Selpercatinib Pyrazolo[1,5-a]pyridineRET KinaseNSCLC, Thyroid CancerIC₅₀ < 10 nM (RET)
Ibudilast Pyrazolo[1,5-a]pyridinePDE3 / PDE4Asthma, NeuroinflammationIC₅₀ ~ 1-10 μM (PDEs)
IHMT-PI3K-315 Pyrazolo[1,5-a]pyridinePI3Kγ / PI3KδSolid Tumors / LymphomaIC₅₀ = 12 nM (PI3Kγ)
Compound 5k Pyrazolo[1,5-a]pyridine-3-carboxamideMtb QcrB (bc1 complex)Tuberculosis (MDR-TB)MIC = 8 nM (H37Rv)

Data synthesized from recent medicinal chemistry literature 3, 4.

Mechanism in Action: RET Kinase Inhibition

Selpercatinib utilizes the pyrazolo[1,5-a]pyridine core to anchor deeply into the ATP-binding pocket of the RET receptor tyrosine kinase. By outcompeting ATP, it effectively shuts down downstream RAS/MAPK and PI3K/AKT signaling cascades, which are aberrantly activated in RET-fusion positive tumors.

RETPathway Ligand GDNF Family Ligands RET RET Receptor Tyrosine Kinase Ligand->RET Activation RAS RAS / RAF / MEK / ERK RET->RAS Phosphorylation PI3K PI3K / AKT / mTOR RET->PI3K Phosphorylation Selpercatinib Selpercatinib (Pyrazolo[1,5-a]pyridine) Selpercatinib->RET ATP-competitive Inhibition Proliferation Tumor Cell Proliferation RAS->Proliferation PI3K->Proliferation

Disruption of the RET kinase signaling pathway by pyrazolo[1,5-a]pyridine inhibitors.

Synthetic Methodologies: Constructing the Bicyclic Core

To harness this scaffold, chemists require robust, scalable synthetic routes. The most efficient method for constructing the pyrazolo[1,5-a]pyridine core is the 1,3-dipolar cycloaddition of N-aminopyridinium ylides with electron-deficient alkynes.

Protocol 1: 1,3-Dipolar Cycloaddition of N-Aminopyridinium Salts

Causality & Rationale: This methodology is favored because it builds the 5-membered pyrazole ring directly onto a pre-existing, functionalized pyridine ring, ensuring absolute regiocontrol. Potassium carbonate (


) is utilized as the base; it is sufficiently basic to deprotonate the N-amino group to form the highly reactive pyridinium N-imine ylide, yet mild enough to prevent the degradation of sensitive alkyne dipolarophiles.

Step-by-Step Methodology:

  • N-Amination: Dissolve the substituted pyridine (1.0 eq) in dichloromethane (DCM). Slowly add an electrophilic amination reagent such as O-(mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (1.2 eq) at 0 °C. Stir for 4 hours to yield the N-aminopyridinium salt.

  • Ylide Generation: Isolate the salt and resuspend in N,N-dimethylformamide (DMF). Add anhydrous

    
     (2.0 eq). The mild base deprotonates the salt, generating the pyridinium N-imine 1,3-dipole in situ.
    
  • Cycloaddition: Dropwise, add an electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate) (1.5 eq). Heat the reaction to 80 °C for 6 hours. The [3+2] cycloaddition occurs seamlessly.

  • Aromatization: The initial cycloadduct undergoes spontaneous oxidative aromatization under atmospheric oxygen to yield the fully aromatic pyrazolo[1,5-a]pyridine.

  • Self-Validation Check: Validate the formation of the desired regiomer in-process via ¹H-NMR. The C-7 proton of the pyrazolo[1,5-a]pyridine core is highly deshielded by the bridgehead nitrogen, typically appearing as a distinct doublet at δ 8.5–8.8 ppm. Absence of this signal indicates failure of the cyclization.

Note on Deuteration: To improve metabolic half-life, the C-7 position can be selectively deuterated prior to cycloaddition by subjecting the N-aminopyridinium salt to H/D exchange in basic


 at 80 °C 5.

Biological Validation: Self-Validating Assay Systems

When evaluating novel pyrazolo[1,5-a]pyridine analogs for kinase inhibition, it is critical to confirm that the mechanism of action relies on ATP-competitive hinge binding, rather than allosteric modulation or assay interference.

Protocol 2: Self-Validating TR-FRET Kinase Assay (ATP Shift)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-delay measurement eliminates background auto-fluorescence common in heterocyclic compound libraries. To ensure the protocol is a self-validating system , the assay incorporates an ATP


 shift control. If the compound is a true ATP-competitive hinge binder, the apparent IC₅₀ will increase linearly with ATP concentration.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant kinase domain (e.g., RET or PI3Kγ) in assay buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , and 1 mM DTT. Causality:
    
    
    
    is an essential cofactor that coordinates the phosphate groups of ATP; omitting it prevents ATP binding and invalidates the assay.
  • Compound Titration: Dispense the pyrazolo[1,5-a]pyridine derivative into a 384-well plate using a 10-point, 3-fold serial dilution (starting at 10 μM).

  • Dual-Condition Initiation:

    • Condition A (Baseline): Add ATP at the established

      
       concentration (e.g., 10 μM) along with the fluorescently labeled peptide substrate.
      
    • Condition B (Validation): Add ATP at 10×

      
       (e.g., 100 μM) with the same substrate.
      
  • Detection: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA (to chelate

    
    ) and a Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm).
    
  • Self-Validation Analysis: Calculate the IC₅₀ for both conditions. A rightward shift (higher IC₅₀) in Condition B mathematically validates that the pyrazolo[1,5-a]pyridine core is actively competing with ATP for the hinge region. Failure to observe this shift indicates an allosteric mechanism or a false positive.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold is far more than a structural novelty; it is a highly programmable module for medicinal chemists. By leveraging its predictable synthetic pathways and favorable electronic profile, researchers can systematically overcome the PK/PD limitations of legacy heterocycles. Whether targeting complex kinase networks in oncology or energy metabolism in multidrug-resistant tuberculosis, this core remains a cornerstone of next-generation drug design.

References

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.ACS Medicinal Chemistry Letters.
  • New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines.Beilstein Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Strategic Rationale & Mechanistic Insights

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines in the design of kinase inhibitors[1]. The synthesis of di-halogenated derivatives, such as 5-chloro-7-iodo-pyrazolo[1,5-a]pyridine , requires precise positional control to ensure that subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) can be performed orthogonally.

Achieving a 5-chloro-7-iodo substitution pattern necessitates a sequential halogenation strategy[2]. Because the C-3 position of the pyrazolo[1,5-a]pyridine core is inherently the most nucleophilic, direct electrophilic halogenation often leads to C-3 substituted byproducts[3]. To bypass this and selectively functionalize the C-7 position, we utilize a Directed ortho-Metalation (DoM) approach starting from the pre-formed 5-chloro-pyrazolo[1,5-a]pyridine core.

The Causality of Reagent Selection: The C-7 proton is highly acidic due to the strong inductive electron-withdrawing effect of the adjacent bridgehead nitrogen (N1). However, using traditional alkyllithium bases (like n-BuLi) can lead to unwanted nucleophilic addition to the heteroaromatic ring or premature halogen-metal exchange at the C-5 chlorine[4].

To achieve absolute chemoselectivity and regioselectivity, this protocol employs Knochel’s Base (TMPMgCl·LiCl) [5]. The bulky 2,2,6,6-tetramethylpiperidine (TMP) ligand prevents nucleophilic attack, while the lithium chloride breaks up the polymeric aggregates of the magnesium amide, dramatically enhancing its kinetic basicity[6]. In the absence of Lewis acid additives (which would otherwise direct metalation to C-2), TMPMgCl·LiCl exclusively and rapidly abstracts the C-7 proton at mild cryogenic temperatures (-40 °C)[5]. The resulting stable organomagnesium intermediate is then trapped with elemental iodine to yield the target compound.

Synthetic Workflow Visualization

G SM 5-Chloro-pyrazolo[1,5-a]pyridine (Starting Material) Base Directed ortho-Metalation (DoM) TMPMgCl·LiCl (1.1 eq) THF, -40 °C, 45 min SM->Base Intermediate C-7 Magnesiated Intermediate (Stable Organometallic) Base->Intermediate Deprotonation Electrophile Electrophilic Trapping I2 (1.2 eq) in THF -40 °C to RT, 2 h Intermediate->Electrophile Workup Quench & Isolation Na2S2O3 (aq) Wash Silica Gel Chromatography Electrophile->Workup Iodination Product 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine (Target Compound) Workup->Product

Figure 1: Workflow for the regioselective C-7 iodination of 5-chloro-pyrazolo[1,5-a]pyridine.

Reaction Parameters & Quantitative Data

The following table summarizes the stoichiometric requirements and expected outcomes for a standard 10 mmol scale synthesis.

ParameterReagent / ConditionQuantity / ValueMolar Equivalents
Substrate 5-Chloro-pyrazolo[1,5-a]pyridine1.53 g (10.0 mmol)1.0 eq
Metalating Base TMPMgCl·LiCl (1.0 M in THF/Toluene)11.0 mL (11.0 mmol)1.1 eq
Electrophile Iodine (I₂), sublimed3.05 g (12.0 mmol)1.2 eq
Solvent Tetrahydrofuran (THF), Anhydrous50 mL0.2 M
Temperatures Metalation / Trapping / Workup-40 °C / -40 °C → 20 °C / 20 °CN/A
Reaction Time Total active reaction time~3 hoursN/A
Expected Yield Isolated product (Chromatography)75% – 85%N/A

Step-by-Step Experimental Protocol

Phase 1: Preparation and Setup
  • Glassware Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with dry Argon (repeat 3 times) to ensure a strictly anhydrous environment.

  • Substrate Dissolution: Add 1.53 g (10.0 mmol) of 5-chloro-pyrazolo[1,5-a]pyridine to the flask. Inject 30 mL of anhydrous THF via syringe. Stir until complete dissolution is achieved.

  • Cooling: Submerge the reaction flask in a dry ice/acetonitrile (or dry ice/acetone carefully monitored) cooling bath and allow the internal temperature to reach -40 °C.

Phase 2: Regioselective Magnesiation (DoM)
  • Base Addition: Using a syringe pump or careful manual injection, add 11.0 mL of TMPMgCl·LiCl (1.0 M solution) dropwise over 10 minutes.

    • Causality Check: Dropwise addition prevents localized exothermic spikes that could lead to competing C-5 halogen-metal exchange or ring-opening side reactions.

  • Incubation: Stir the dark solution at -40 °C for 45 minutes to ensure complete metalation at the C-7 position[5].

Phase 3: Electrophilic Trapping
  • Electrophile Preparation: In a separate flame-dried vial under Argon, dissolve 3.05 g (12.0 mmol) of sublimed iodine (I₂) in 20 mL of anhydrous THF.

  • Trapping: Add the deep red iodine solution dropwise to the magnesiated intermediate at -40 °C over 15 minutes.

  • Thermal Equilibration: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (approx. 20 °C) while stirring for an additional 2 hours.

    • Causality Check: Warming allows the electrophilic trapping to reach thermodynamic completion while ensuring any unreacted Grignard species is safely consumed.

Phase 4: Quench and Isolation
  • Quenching: Quench the reaction by carefully adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until the dark brown color of unreacted iodine dissipates, leaving a biphasic mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 8:2) to afford the pure 5-chloro-7-iodo-pyrazolo[1,5-a]pyridine as a solid.

Self-Validating System & Analytical Characterization

To ensure trustworthiness and reproducibility, the protocol incorporates the following self-validation checkpoints:

  • In-Process Metalation Check (Deuterium Quench): To verify the success of the TMPMgCl·LiCl metalation before adding iodine, extract a 0.1 mL aliquot of the reaction mixture at the 40-minute mark (Phase 2). Quench this aliquot into a vial containing 0.5 mL of D₂O and 1 mL of EtOAc. Analyze the organic layer via GC-MS. A successful metalation is confirmed by a mass shift from m/z 152 (Starting Material) to m/z 153, indicating quantitative deuterium incorporation at C-7.

  • TLC Monitoring: Monitor the iodination via Thin Layer Chromatography (UV active at 254 nm). The target compound (5-chloro-7-iodo-pyrazolo[1,5-a]pyridine) will exhibit a higher

    
     value than the starting material in a 8:2 Hexane/EtOAc system due to the loss of the polar C-H bond and the introduction of the highly lipophilic iodine atom.
    
  • ¹H NMR Validation: In the ¹H NMR spectrum (CDCl₃), the starting material exhibits a distinct, highly deshielded doublet at ~8.5–8.7 ppm corresponding to the C-7 proton (adjacent to N1). In the successfully iodinated product, this C-7 signal will be completely absent . The remaining pyridine ring protons (C-4 and C-6) will appear as two meta-coupled doublets (or broad singlets,

    
     Hz), confirming the 5,7-disubstitution pattern.
    

References

  • Chemical Society Reviews (RSC Publishing). "Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents". URL:[Link]

  • Chemical Reviews (ACS Publications). "Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics". URL:[Link]

Sources

Application Notes and Protocols for the Sequential Halogenation of the Pyrazolo[1,5-a]Pyridine Core

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Halogenated Pyrazolo[1,5-a]Pyridines in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for molecular interactions, making it a cornerstone for the development of novel therapeutic agents. The strategic introduction of halogen atoms onto this core can dramatically influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Halogenation can enhance binding affinity, improve metabolic stability, and provide synthetic handles for further functionalization through cross-coupling reactions. This guide provides a comprehensive overview of the principles and protocols for the sequential halogenation of the pyrazolo[1,5-a]pyridine core, enabling researchers to rationally design and synthesize novel halogenated derivatives.

Understanding the Regioselectivity of Halogenation on the Pyrazolo[1,5-a]Pyridine Core

The sequential halogenation of the pyrazolo[1,5-a]pyridine core is governed by the inherent electronic properties of the fused ring system. The pyrazole moiety is an electron-rich five-membered ring, while the pyridine ring is an electron-deficient six-membered ring. This difference in electron density dictates the regioselectivity of electrophilic aromatic substitution reactions, such as halogenation.

Computational studies and experimental evidence from related heterocyclic systems indicate that the C3 position on the pyrazole ring is the most nucleophilic and, therefore, the most susceptible to electrophilic attack.[1][2] The pyridine ring, being electron-deficient, is less reactive towards electrophiles.[3][4] When electrophilic substitution does occur on the pyridine ring, it is generally favored at the C5 and C7 positions.[3]

This inherent reactivity profile allows for a sequential approach to halogenation, where the first halogen is directed to the C3 position, followed by a second halogenation at a less reactive position on the pyridine ring.

G cluster_0 Pyrazolo[1,5-a]pyridine Core Reactivity Core Pyrazolo[1,5-a]pyridine C3 C3-Position (Most Reactive) Core->C3 1st Halogenation (Electrophilic Attack) C5_C7 C5 & C7-Positions (Moderately Reactive) C3->C5_C7 2nd Halogenation (After C3 substitution) Other Other Positions (Least Reactive) C5_C7->Other

Figure 1: Predicted reactivity of the pyrazolo[1,5-a]pyridine core towards electrophilic halogenation.

Part 1: Selective Monohalogenation at the C3-Position

The first step in the sequential halogenation of the pyrazolo[1,5-a]pyridine core is the selective introduction of a halogen atom at the highly activated C3-position. This can be readily achieved using N-halosuccinimides (NXS) as the halogen source.

Protocol 1: C3-Bromination of 2-Phenylpyrazolo[1,5-a]pyridine

This protocol describes the selective bromination of 2-phenylpyrazolo[1,5-a]pyridine at the C3-position using N-bromosuccinimide (NBS).

Materials:

  • 2-Phenylpyrazolo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)

Procedure:

  • To a solution of 2-phenylpyrazolo[1,5-a]pyridine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.1 mmol, 1.1 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-bromo-2-phenylpyrazolo[1,5-a]pyridine.

Table 1: Halogenating Agents for C3-Monohalogenation

Halogenating AgentHalogen IntroducedTypical Solvent
N-Chlorosuccinimide (NCS)ChlorineAcetonitrile
N-Bromosuccinimide (NBS)BromineAcetonitrile
N-Iodosuccinimide (NIS)IodineAcetonitrile

Part 2: Sequential Halogenation at the C5-Position

Following the successful monohalogenation at the C3-position, a second halogen atom can be introduced onto the pyridine ring. The presence of the electron-withdrawing halogen at C3 slightly deactivates the entire ring system but directs the subsequent electrophilic attack to the C5-position. A patent describing the synthesis of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine provides a strong basis for this sequential step.[5]

Protocol 2: C5-Chlorination of 3-Bromo-2-phenylpyrazolo[1,5-a]pyridine

This protocol describes the chlorination of 3-bromo-2-phenylpyrazolo[1,5-a]pyridine at the C5-position using N-chlorosuccinimide (NCS).

Materials:

  • 3-Bromo-2-phenylpyrazolo[1,5-a]pyridine (from Protocol 1)

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Suspend 3-bromo-2-phenylpyrazolo[1,5-a]pyridine (1.0 mmol) in dimethylformamide (5 mL) in a round-bottom flask.

  • Add N-chlorosuccinimide (1.2 mmol, 1.2 equivalents) in small portions while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water (15 mL).

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Dry the solid to obtain the crude product.

  • If necessary, purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 3-bromo-5-chloro-2-phenylpyrazolo[1,5-a]pyridine.

Workflow for Sequential Halogenation

The following diagram illustrates the two-step sequential halogenation of the pyrazolo[1,5-a]pyridine core.

G Start Pyrazolo[1,5-a]pyridine (Starting Material) Step1 C3-Monohalogenation (e.g., NBS in ACN) Start->Step1 Intermediate 3-Halopyrazolo[1,5-a]pyridine Step1->Intermediate Step2 C5-Halogenation (e.g., NCS in DMF) Intermediate->Step2 Product 3,5-Dihalopyrazolo[1,5-a]pyridine (Final Product) Step2->Product

Sources

Application Note: Site-Selective Functionalization of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole in kinase inhibitors (e.g., Trk, JAK, and p38 MAP kinase inhibitors). The commercially available building block 5-chloro-7-iodo-pyrazolo[1,5-a]pyridine offers a unique opportunity for rapid, diversity-oriented synthesis.

This Application Note details the chemoselective functionalization of this di-halogenated core. By exploiting the significant difference in bond dissociation energies (BDE) and oxidative addition rates between the C7-Iodide and C5-Chloride, researchers can achieve high-fidelity regiocontrol.

Key Takeaway: The C-7 position (Iodide) is functionalized first under mild conditions, leaving the C-5 position (Chloride) intact for a subsequent, higher-energy cross-coupling event.

Mechanistic Basis of Selectivity

The success of this protocol relies on the kinetic differentiation of the two halogenated sites during the oxidative addition step of the catalytic cycle.

  • C7-Iodide (High Reactivity): The C-I bond is weaker and longer. Palladium(0) species undergo oxidative addition at this site rapidly, even at room temperature or mild heating (40–60 °C), using standard phosphine ligands (e.g., PPh₃).

  • C5-Chloride (Latent Reactivity): The C-Cl bond is significantly stronger (BDE ~96 kcal/mol vs ~65 kcal/mol for C-I). Functionalization at this site requires electron-rich, bulky ligands (e.g., Buchwald ligands) and elevated temperatures (>80 °C) to facilitate the oxidative addition.

Visualization: Reactivity Profile

ReactivityMap Substrate 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine C7 C-7 Position (Iodide) High Reactivity Fast Oxidative Addition Substrate->C7 Site 1 (Mild) C5 C-5 Position (Chloride) Low Reactivity Requires Specialized Ligands Substrate->C5 Site 2 (Harsh) C3 C-3 Position (H) Nucleophilic Site Prone to Electrophilic Attack Substrate->C3 Site 3 (C-H)

Figure 1: Reactivity heatmap of the scaffold. The Green node represents the primary site of reaction under the conditions described in Protocol A.

Experimental Protocols

Protocol A: Site-Selective C-7 Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C-7 while preserving the C-5 chloride.

  • Substrate: 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1–1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (2.0 equiv)

  • Solvent: 1,4-Dioxane or DME (0.1 M concentration)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the pyrazolo[1,5-a]pyridine substrate, aryl boronic acid, and Pd(dppf)Cl₂·DCM.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane followed by the 2M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 60 °C for 2–4 hours. Note: Do not exceed 80 °C to prevent premature activation of the chloride.

  • Monitor: Check reaction progress via LC-MS. The starting material (M+) should disappear, replaced by the monochlorinated product (M+Ar-I).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Why this works: The bidentate ligand dppf provides a stable catalytic system that is active enough for iodides but generally too slow to activate unactivated aryl chlorides at 60 °C, ensuring >95% regioselectivity.

Protocol B: Subsequent C-5 Buchwald-Hartwig Amination

Objective: Functionalize the remaining C-5 chloride with an amine (common in kinase inhibitor design).

  • Substrate: C-7 substituted 5-chloro-pyrazolo[1,5-a]pyridine (from Protocol A)

  • Coupling Partner: Primary or Secondary Amine (1.2–1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂

  • Ligand: XPhos or BrettPhos (5–10 mol%)

  • Base: Cs₂CO₃ or NaOtBu (2.0 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (0.1 M)

Step-by-Step Procedure:

  • Charge: Add the C-7 substituted chloride, amine, base, Pd precursor, and Ligand to a vial.

  • Inert: Rigorously purge with Argon (oxygen inhibits the active catalytic species).

  • Solvent: Add anhydrous solvent.

  • Reaction: Heat to 100–110 °C for 12–18 hours.

  • Workup: Filter through a celite pad to remove palladium black. Concentrate and purify via reverse-phase HPLC or silica chromatography.

Why this works: Ligands like XPhos and BrettPhos are electron-rich and bulky. They facilitate the difficult oxidative addition into the C-Cl bond and promote reductive elimination of the amine, a transformation that standard ligands (PPh₃) cannot achieve efficiently.

Workflow Visualization

Workflow Start Start: 5-Cl-7-I-pyrazolo[1,5-a]pyridine Step1 Step 1: C-7 Coupling (Pd(dppf)Cl2, 60°C) Start->Step1 Selective I-displacement Inter Intermediate: 5-Chloro-7-Aryl-pyrazolo[1,5-a]pyridine Step1->Inter Step2 Step 2: C-5 Activation (Pd-XPhos, 100°C) Inter->Step2 Cl-displacement Final Final Product: 5-Amino-7-Aryl-pyrazolo[1,5-a]pyridine Step2->Final

Figure 2: Sequential workflow for orthogonal functionalization.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Loss of Selectivity (Step 1) Temperature too high (>80°C)Lower temp to 40–50°C; switch to Pd(PPh₃)₄.
No Reaction at C-5 (Step 2) Catalyst deactivation / Poor Oxidative AdditionSwitch to BrettPhos (for amines) or SPhos (for boronic acids). Ensure solvent is anhydrous.
Protodehalogenation (Cl loss) Hydride source presentAvoid alcoholic solvents in Step 2 if possible; use Toluene/Dioxane.
C-3 Side Reactions Electrophilic attackAvoid acidic conditions; the C-3 position is nucleophilic.

References

  • Regioselective Arylation of Pyrazolo[1,5-a]pyridines. Title: Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation.[1][2][3] Source: Organometallics (ACS Publications). URL:[Link] Context:[1][4][5][6][7][8][9][10][11][12] Establishes the reactivity patterns of the C-7 and C-3 positions.[2]

  • General Synthesis of Pyrazolo[1,5-a]pyridines. Title: Synthesis of pyrazolo[1,5-a]pyridines.[1][2][3][4][5][8][10][11][13][14][15] Source: Organic Chemistry Portal. URL:[Link] Context: Provides foundational methods for constructing the core scaffold.

  • Functionalization of Pyrazolo[1,5-a]pyrimidines (Analogous Scaffold). Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: Molecules (MDPI). URL:[Link] Context: Discusses halogen displacement strategies in the closely related pyrimidine bioisostere.

Sources

Application Note: 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Scaffold Architecture

The development of highly selective kinase inhibitors requires core scaffolds that can precisely mimic the adenine ring of adenosine triphosphate (ATP) while offering vectors for structural diversification. The pyrazolo[1,5-a]pyridine ring system has emerged as a privileged pharmacophore in oncology and immunology, demonstrating potent ATP-competitive inhibition against kinases such as p38[1], PI3K[2], and FGFR[3].

The specific building block, 5-chloro-7-iodo-pyrazolo[1,5-a]pyridine (CAS: 1384290-37-2)[4], is engineered specifically for programmable library synthesis. The strategic placement of two different halogens on the bicyclic core allows medicinal chemists to exploit the thermodynamic differences in carbon-halogen bond dissociation energies, enabling orthogonal, site-specific functionalization without the need for cumbersome protecting groups.

Target Pathway & Pharmacological Relevance

Kinase dysregulation is a primary driver of tumor proliferation and survival. Pyrazolo[1,5-a]pyridine derivatives act by anchoring into the highly conserved hinge region of the kinase domain. The nitrogen atoms of the pyrazole ring form critical hydrogen bonds with the backbone amides of the hinge, while substituents at the 5- and 7-positions project into the solvent-exposed region and the hydrophobic selectivity pocket, respectively.

Pathway Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 RAS / MAPK Pathway Receptor->Downstream2 Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->Receptor ATP-Competitive Blockade Outcome Tumor Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Fig 1: Kinase signaling blockade by pyrazolo[1,5-a]pyridine derivatives via ATP-competitive binding.

Programmable Synthesis: The Orthogonal Halogen Strategy

The synthesis of a diverse kinase inhibitor library from 5-chloro-7-iodo-pyrazolo[1,5-a]pyridine relies on the differential reactivity of its halogens. The C-I bond at the 7-position has a dissociation energy of approximately 55 kcal/mol, making it significantly more reactive toward palladium-catalyzed oxidative addition than the C-Cl bond at the 5-position (~81 kcal/mol). This 26 kcal/mol energy gap provides absolute regiocontrol.

Workflow Start 5-Chloro-7-iodo- pyrazolo[1,5-a]pyridine Step1 C7 Suzuki Coupling (Pd(PPh3)4, 80°C) Start->Step1 Intermediate 5-Chloro-7-aryl- pyrazolo[1,5-a]pyridine Step1->Intermediate Step2 C5 Buchwald-Hartwig (Pd2(dba)3, 100°C) Intermediate->Step2 Product 5-Amino-7-aryl- pyrazolo[1,5-a]pyridine Step2->Product

Fig 2: Orthogonal cross-coupling workflow exploiting the differential reactivity of C7-I and C5-Cl.

Quantitative Data: Condition Optimization

To maintain the integrity of the 5-chloro position during the initial C7 functionalization, reaction conditions must be strictly controlled. The table below summarizes the optimization of the regioselective Suzuki-Miyaura coupling, demonstrating that mild bases and lower temperatures are critical for preventing over-coupling.

Table 1: Optimization of Regioselective Suzuki-Miyaura Coupling at C7

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)C7:C5 Selectivity
1 Pd(PPh3)4 Na2CO3 1,4-Dioxane/H2O 80 88 >99:1
2Pd(dppf)Cl2K2CO3DMF1007285:15
3Pd(OAc)2 / SPhosK3PO4Toluene/H2O908190:10
4Pd(PPh3)4Cs2CO31,4-Dioxane/H2O1006570:30 (Over-coupling)

Data Interpretation: Entry 1 provides the optimal thermodynamic environment. Stronger bases (Entry 4) or higher temperatures (Entry 2) provide enough energy to overcome the C-Cl activation barrier, degrading regioselectivity.

Experimental Protocols

Protocol A: Regioselective C7 Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid exclusively at the 7-iodo position while preserving the 5-chloro vector.

  • Reagent Assembly: In a flame-dried Schlenk tube, combine 5-chloro-7-iodo-pyrazolo[1,5-a]pyridine (1.0 eq), the desired aryl boronic acid (1.05 eq), and Pd(PPh3)4 (0.05 eq).

    • Causality & Design Choice: Pd(PPh3)4 is selected as a mild, generic Pd(0) source. The very slight excess of boronic acid ensures complete conversion of the highly reactive C-I bond without artificially forcing a reaction at the C-Cl bond.

  • Solvent & Base Addition: Add degassed 1,4-dioxane (0.2 M) and 2M aqueous Na2CO3 (2.0 eq).

    • Causality & Design Choice: Degassing the solvent prevents the oxidation of the Pd(0) catalyst. Na2CO3 is a mild base that provides sufficient energy to activate the boronic acid but is kinetically insufficient to drive the oxidative addition of the C-Cl bond at the target temperature.

  • Reaction Execution: Stir the biphasic mixture vigorously at 80°C for 4 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot from the organic layer, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating when the starting mass (m/z 278.5) is entirely consumed and the intermediate mass appears, with <1% of the di-coupled byproduct detected. If unreacted starting material remains, do not increase temperature; instead, add 0.02 eq of catalyst and stir for 1 additional hour.

  • Workup: Cool to room temperature, extract with EtOAc, dry over Na2SO4, and purify via silica gel flash chromatography.

Protocol B: C5 Buchwald-Hartwig Amination

Objective: Introduce an amine at the sterically hindered and electronically deactivated 5-chloro position to finalize the inhibitor library.

  • Reagent Assembly: Combine the C7-aryl intermediate from Protocol A (1.0 eq), the desired amine (1.5 eq), Pd2(dba)3 (0.05 eq), and BrettPhos (0.1 eq) in a pressure vial.

    • Causality & Design Choice: The remaining C-Cl bond is strong and electronically deactivated by the newly installed C7-aryl group. BrettPhos is a highly electron-rich, bulky biaryl phosphine ligand specifically designed to accelerate oxidative addition into unactivated aryl chlorides and facilitate the rapid reductive elimination of the amine, preventing catalyst stalling.

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 2.0 eq) and anhydrous toluene (0.1 M).

    • Causality & Design Choice: A strong base (NaOtBu) is strictly required to deprotonate the amine and drive the catalytic cycle at this less reactive position.

  • Reaction Execution: Seal the vial under argon and heat at 100°C for 12 hours.

  • Self-Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The reaction is complete when the intermediate spot is fully consumed. The formation of a highly fluorescent product spot under 254 nm UV light confirms the restoration of the fully conjugated, functionalized pyrazolo[1,5-a]pyridine system.

Protocol C: High-Throughput TR-FRET Kinase Assay

Objective: Evaluate the IC50 of the synthesized library against target kinases to determine structure-activity relationships (SAR).

  • Compound Preparation: Prepare a 384-well plate with serial dilutions of the inhibitor library in DMSO (1% final assay concentration).

    • Causality & Design Choice: Maintaining exactly 1% DMSO across all wells ensures compound solubility while preventing solvent-induced kinase denaturation, which would artificially inflate apparent inhibition.

  • Assay Assembly: Add the target kinase enzyme, biotinylated peptide substrate, and ATP at its predetermined

    
     value.
    
    • Causality & Design Choice: Running the assay exactly at the ATP

      
       ensures that the resulting IC50 values are an accurate reflection of the inhibitor's true affinity (
      
      
      
      ) for the ATP-binding pocket, allowing for standardized comparisons across different kinase targets.
  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection & Self-Validation: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody, Streptavidin-APC, and 20 mM EDTA).

    • Causality & Design Choice: EDTA acts as a self-validating stop reagent by chelating

      
      , a required cofactor for kinase activity, instantly and permanently halting the reaction. Furthermore, the TR-FRET readout (ratio of 665 nm / 615 nm emissions) eliminates auto-fluorescence artifacts common with dense heterocyclic compounds, ensuring trustworthy, high-fidelity quantitative data.
      

References

  • [1] The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. PubMed (National Institutes of Health). Available at: [Link]

  • [2] Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors. ResearchGate. Available at: [Link]

  • [3] Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of FGFR tyrosine kinases (US12180207B2). Google Patents. Available at:

Sources

Application Note: Development and Implementation of Pyrazolo[1,5-a]pyridine-Based Fluorescent Probes for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scientific Rationale

Fluorescence imaging is a cornerstone technique for non-invasive visualization of biological processes. Historically, the field has relied on classical chromophores such as coumarin, fluorescein, BODIPY, and rhodamine. However, these traditional scaffolds frequently suffer from critical limitations in complex biological environments, including low fluorescence efficiency, rapid photo-bleaching, poor water solubility, and synthetically demanding functionalization routes[1].

To overcome these barriers, pyrazolo[1,5-a]pyridine has emerged as a highly versatile, low-molecular-weight fluorophore scaffold. As a 5:6 aza-fused N-heteroaromatic compound (NHAC), it features a unique structural dichotomy: a π-excessive pyrazole ring fused to a π-deficient pyridine ring[2]. This inherent push-pull electronic configuration establishes a strong permanent dipole, making the scaffold exceptionally responsive to microenvironmental changes via Intramolecular Charge Transfer (ICT)[1][2].

Structural Causality & Photophysical Mechanisms

The utility of pyrazolo[1,5-a]pyridine stems from the predictability of its structure-activity relationship (SAR). By modulating the functional groups attached to the core, researchers can precisely tune the absorption/emission profiles and target specificity[2][3]:

  • Intramolecular Charge Transfer (ICT): The response mechanism of these probes typically relies on ICT. When a target analyte (e.g., H+ ions or a specific enzyme) interacts with the receptor moiety of the probe, it alters the electron density. This shift either enhances or quenches the ICT process, resulting in a measurable "turn-on" or "turn-off" fluorescence signal[1].

  • Substituent Tuning: Introducing an N,N-dimethylamino group at the R1/R2 positions significantly enhances fluorescence brightness and dictates the primary emission wavelength. Conversely, adding an electron-withdrawing group (like an N-acetyl group) at the R3 position induces a pronounced bathochromic (red) shift, which is highly desirable for deep-tissue imaging[3].

  • Late-Stage Functionalization: The core allows for advanced modifications, such as Palladium-catalyzed ortho C–H activation/arylation, enabling the synthesis of biaryl-substituted derivatives that exhibit Aggregation-Induced Emission Enhancement (AIEE) properties[4].

ICT_Mechanism A Neutral / Unbound State (Baseline Electron Distribution) B Analyte Interaction (e.g., Protonation at pH < 4.0) A->B Target Recognition C Intramolecular Charge Transfer (ICT) (Electron Shift from Donor to Acceptor) B->C Dipole Alteration D Radiative Decay (High Quantum Yield Fluorescence) C->D Stokes Shift > 100nm

Figure 1: Logical flow of the Intramolecular Charge Transfer (ICT) mechanism in pyrazolo[1,5-a]pyridine probes.

Quantitative Photophysical Data

The following table summarizes the benchmark properties of key pyrazolo[1,5-a]pyridine-based probes, demonstrating their superiority in specific analytical contexts.

Probe DesignationTarget Analyte / EnvironmentAbs. Max (nm)Em. Max (nm)Quantum Yield (Φ)Response TimeKey Advantage
PP-1 [1]Extreme Acidity (pH 2.0–4.0)380~4500.64< 10 sFunctions in gastric acid/lysosomes without photobleaching.
FD13 [3]Lipid Droplets (Viscosity)~420~550Variable*InstantaneousExcellent solvatochromism; turn-on fluorescence in lipophilic media.
Probe 47 [2]Sulfite Ions (

)
~380499N/AMinutesMassive Stokes shift (119 nm) upon analyte binding.

*Quantum yield for FD13 is highly dependent on environmental viscosity/polarity due to its solvatochromic nature.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every critical step includes the underlying chemical causality and a validation checkpoint.

Protocol A: One-Pot Synthesis of Pyrazolo[1,5-a]pyridine pH Probe (PP-1)

This protocol utilizes a base-promoted tandem cyclization, favored for its high atom economy and avoidance of harsh transition-metal catalysts[1].

Reagents & Materials:

  • Precursor Compound 2 (N-iminopyridinium salt derivative) (1 mmol, 0.27 g)

  • Sodium Hydroxide (NaOH) (2 mmol, 0.08 g)

  • Ethanol (10 mL) and Deionized Water (8 mL)

  • Hydrochloric Acid (HCl, 1M)

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve 1 mmol of Compound 2 and 2 mmol of NaOH in a co-solvent system of 10 mL ethanol and 8 mL water.

    • Causality: The EtOH/H2O mixture ensures complete solubilization of the organic precursor while providing the necessary protic environment for the base-catalyzed ring closure.

  • Tandem Cyclization: Heat the mixture to reflux for 4 hours under continuous stirring.

    • Causality: Refluxing provides the activation energy required to drive the tandem condensation and subsequent aromatization, forming the highly stable 5:6 aza-fused core.

  • Precipitation & Recovery: Cool the mixture to room temperature, pour into 100 mL of ice-cold water, and carefully acidify with 1M HCl until a white solid precipitates.

    • Causality: Acidification neutralizes the phenoxide/carboxylate intermediates, rendering the final PP-1 probe insoluble in water and driving it out of solution.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with deionized water, and dry in a vacuum oven at 60°C overnight. Expected yield: ~91%[1].

  • Validation Checkpoint (Critical): Before proceeding to biological assays, determine the quantum yield (Φ) using the relative comparison procedure. Use quinine sulfate dihydrate (in 0.1 N

    
    , Φ = 0.56) as the standard. A successful synthesis must yield Φ ≈ 0.64[1]. If Φ < 0.50, perform recrystallization from ethanol to remove quenching impurities.
    
Protocol B: Live-Cell Imaging of Acidic Organelles (RAW 264.7 Cells)

This protocol details the application of PP-1 for monitoring intracellular


 in macrophages[1].

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C and 5%

    
     for 24 hours.
    
  • Probe Incubation: Replace the media with serum-free DMEM containing 10 µM of the PP-1 probe. Incubate for 30 minutes.

    • Causality: The low molecular weight and optimized lipophilicity of the pyrazolo[1,5-a]pyridine core allow for rapid passive diffusion across the plasma membrane, eliminating the need for permeabilization agents[1][5].

  • Washing: Wash the cells three times with warm PBS (pH 7.4).

    • Causality: Removes extracellular unbound probe to prevent high background noise, ensuring that the detected signal originates solely from the intracellular environment.

  • Confocal Imaging: Image the cells using a confocal laser scanning microscope. Excite the sample at 380 nm and collect emission in the 420–480 nm range.

  • Validation Checkpoint: Treat a control group of cells with chloroquine (a known lysosomotropic agent that neutralizes lysosomal pH) prior to probe incubation. A sharp decrease in fluorescence in the chloroquine-treated group validates that the probe's signal is strictly pH-dependent.

Experimental Workflow Diagram

Experimental_Workflow N1 Precursor Selection (N-iminopyridinium salts) N2 Base-Promoted Tandem Cyclization N1->N2 NaOH, EtOH/H2O Reflux 4h N3 Pyrazolo[1,5-a]pyridine Core Formation N2->N3 Acidification & Precipitation N4 Validation Checkpoint (Quantum Yield > 0.60) N3->N4 Photophysical Characterization N5 Live-Cell Incubation (Passive Diffusion) N4->N5 Pass Quality Control N6 Confocal Bioimaging (Targeting Acidic Organelles) N5->N6 Ex: 380nm Em: 450nm

Figure 2: End-to-end experimental workflow from probe synthesis to live-cell confocal bioimaging.

References

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells Source: RSC Advances (via National Institutes of Health / PMC) URL:[Link][1]

  • Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets Source: Chemical Communications (via ResearchGate) URL:[Link][3]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI URL:[Link][2]

  • Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5-a]pyridines with AIEE Properties Source: Organometallics (ACS Publications) URL:[Link][4]

Sources

Troubleshooting & Optimization

Purification strategies for 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine (CAS: 1384290-37-2). As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. The pyrazolo[1,5-a]pyridine scaffold is a privileged, electron-rich heterocyclic core . However, the specific di-halogenation pattern of this building block—particularly the labile carbon-iodine (C-I) bond at the sterically hindered C7 position—presents unique chromatographic challenges.

This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating workflows to ensure you achieve the industry standard of ≥97% purity .

Diagnostic Purification Workflow

Before selecting a purification method, you must profile your crude mixture. The following decision tree dictates the optimal strategy based on the specific impurities generated during your synthesis.

G N1 Crude 5-Chloro-7-iodo- pyrazolo[1,5-a]pyridine N2 2D-TLC & LC-MS Diagnostic Profiling N1->N2 N3 Issue: Regioisomers (e.g., 3-Iodo-5-chloro) N2->N3 Isomer Co-elution N4 Issue: Deiodination (C-I Bond Cleavage) N2->N4 On-Column Degradation N5 Reverse-Phase Prep-HPLC (C18, MeCN/H2O) N3->N5 N6 Buffered Normal Phase (Silica + 1% Et3N, Dark) N4->N6 N7 Purity Verification (>97% Target) N5->N7 N6->N7 N8 Low-Temp Recrystallization (Hexanes/Toluene) N7->N8 Trace Color/Impurities N9 Pure Product (Store 0-8°C, Dark) N7->N9 Pass N8->N9

Diagnostic workflow for the purification of 5-chloro-7-iodo-pyrazolo[1,5-a]pyridine.

Troubleshooting Guides & FAQs

Q1: During normal-phase silica gel chromatography, my yield drops significantly, and LC-MS shows a massive spike in 5-chloro-pyrazolo[1,5-a]pyridine. What is happening? A: You are observing on-column protodeiodination.

  • The Causality: The C7-position of the pyrazolo[1,5-a]pyridine core is electronically activated. Standard silica gel is inherently acidic (pH ~4.5–5.5). When the basic nitrogen of the pyrazolo[1,5-a]pyridine ring interacts with acidic silanol groups, it alters the electron distribution of the heterocycle, weakening the already labile C7-I bond and facilitating cleavage. Furthermore, this bond is highly susceptible to homolytic cleavage via UV light.

  • The Solution: You must neutralize the stationary phase. Pre-treat your silica gel by flushing the column with 1% Triethylamine (Et₃N) in hexanes prior to loading. Additionally, wrap your column and collection flasks in aluminum foil to prevent photo-degradation .

Q2: My crude mixture contains the 3-iodo-5-chloro regioisomer. Normal phase chromatography is failing to separate them. Why, and how do I resolve this? A: This is a fundamental issue of molecular dipole moments.

  • The Causality: Electrophilic aromatic substitution naturally favors the highly electron-rich C3 position of the pyrazolo[1,5-a]pyridine scaffold. To synthesize the 7-iodo derivative, chemists typically rely on directed ortho-metalation (e.g., using Mg-TMP or Zn-TMP bases) . If metalation is incomplete, background C3-iodination occurs. Because the 3-iodo and 7-iodo regioisomers have nearly identical polarities in organic solvents, they co-elute on normal-phase silica.

  • The Solution: Switch to Reverse-Phase Preparative HPLC (C18). While their polarities are similar, their hydrodynamic volumes and accessible hydrophobic surface areas differ significantly. A C18 stationary phase will easily resolve these isomers based on shape-selective hydrophobic interactions.

Q3: How can I establish a self-validating system to ensure my product isn't degrading during the chromatographic run? A: Implement Two-Dimensional Thin Layer Chromatography (2D-TLC) as a bench-side diagnostic control.

  • The Protocol: Spot your crude mixture in the bottom-left corner of a square silica TLC plate. Develop the plate in your primary solvent system (e.g., 8:2 Hexanes:EtOAc). Remove the plate, dry it completely, rotate it 90 degrees, and develop it again in the exact same solvent.

  • The Validation: If the compound is stable, all spots will lie on a perfect 45-degree diagonal line. If 5-chloro-7-iodo-pyrazolo[1,5-a]pyridine is degrading on the silica, you will see new off-diagonal spots (the deiodinated byproduct) appearing below the main diagonal. This immediately validates whether your silica needs heavier buffering.

Step-by-Step Methodologies

Protocol A: Light-Protected, Buffered Normal Phase Chromatography

Use this when separating the target from highly polar baseline impurities or starting materials.

  • Stationary Phase Preparation: Slurry pack standard silica gel (230-400 mesh) using a solvent mixture of Hexanes containing 1% Et₃N. Flush with 3 column volumes to fully cap acidic silanol groups.

  • Sample Loading (Critical Step): Do not dry-load using silica gel, as the localized concentration of compound on acidic silica during rotary evaporation will cause massive deiodination. Instead, dry-load onto neutral Celite 545.

  • Elution: Wrap the column in aluminum foil. Elute using a gradient of Hexanes/EtOAc (9:1 to 7:3).

  • Fraction Collection: Collect fractions in amber vials. Evaporate solvents at a bath temperature strictly below 30 °C to prevent thermal degradation of the C-I bond.

Protocol B: Reverse-Phase Preparative HPLC for Regioisomer Resolution

Use this when 3-iodo regioisomers or over-halogenated (3,7-diiodo) species are present.

  • System Setup: Equip the Prep-HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Buffer Selection: Do not use Trifluoroacetic Acid (TFA), as strong acids will cleave the iodine. Use a neutral buffer: 10 mM Ammonium Acetate in Water (Mobile Phase A) and pure Acetonitrile (Mobile Phase B).

  • Gradient Method: Run a shallow gradient from 50% B to 85% B over 25 minutes.

  • Self-Validation (Spike Test): To confirm peak identity without waiting for NMR, inject a small aliquot of your crude mixture spiked with pure 5-chloro-pyrazolo[1,5-a]pyridine. The peak that grows symmetrically at the earlier retention time is positively identified as the deiodinated impurity.

Protocol C: Low-Temperature Recrystallization

Use this as a final polishing step to remove trace color (elemental iodine) and achieve >97% purity.

  • Dissolution: Suspend the semi-pure solid in a minimal volume of warm Toluene (approx. 45 °C). Toluene is chosen because its aromatic ring engages in π-π stacking with the pyrazolo[1,5-a]pyridine core, ensuring complete dissolution.

  • Anti-Solvent Addition: Slowly add Hexanes dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the flask to cool to room temperature undisturbed, then transfer to a refrigerator (0–8 °C) for 12 hours.

  • Isolation: Filter the light yellow crystals and wash with ice-cold hexanes. Store the final product at 0–8 °C in an opaque, argon-flushed container.

Quantitative Data & System Optimization

Table 1: Chromatographic Retention Data Note: Values are representative benchmarks for system calibration.

CompoundNormal Phase (Rf)Reverse Phase (Rt, min)Structural Note
5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine 0.45 (Hex/EtOAc 8:2)12.4 (Gradient 50-85% MeCN)Target Product
3-Iodo-5-chloro-pyrazolo[1,5-a]pyridine0.43 (Hex/EtOAc 8:2)10.8 (Gradient 50-85% MeCN)Regioisomer
5-Chloro-pyrazolo[1,5-a]pyridine0.30 (Hex/EtOAc 8:2)7.2 (Gradient 50-85% MeCN)Deiodinated Byproduct

Table 2: Recommended Solvent Systems & Causality

Solvent SystemRatioApplicationMechanistic Causality
Hexanes / EtOAc / DCM7 : 2 : 1Normal PhaseThe addition of 10% DCM disrupts intermolecular π-π stacking between the heterocycles and the silica, significantly reducing peak tailing.
MeCN / H₂O (10mM NH₄OAc)GradientReverse PhaseNeutral pH (6.8) prevents acid-catalyzed protodeiodination while maintaining sharp peak shapes for basic nitrogenous compounds.
Toluene / Hexanes1 : 5RecrystallizationToluene selectively retains highly polar, colored degradation products (like trace I₂) in the mother liquor at 0 °C.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Frontiers in Chemistry / PMC. URL:[Link]

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters. URL:[Link]

Technical Support Center: Improving the Solubility of Pyrazolo[1,5-a]pyridine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyridine derivatives. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome solubility challenges commonly encountered during biological assays. As a class of compounds with significant therapeutic potential, ensuring their proper solubilization is paramount for generating accurate and reproducible data.[1][2] This resource will delve into the causality behind experimental choices, offering self-validating protocols to enhance your experimental success.

Troubleshooting Guide: Addressing Specific Solubility Issues

This section is structured in a question-and-answer format to directly address common problems you may encounter in the lab.

Question 1: My pyrazolo[1,5-a]pyridine derivative precipitates out of my aqueous assay buffer upon dilution from a DMSO stock. How can I prevent this?

Answer:

This is a classic issue of kinetic versus thermodynamic solubility. While your compound may be soluble in 100% DMSO, its low aqueous solubility causes it to crash out when introduced to the aqueous environment of your assay buffer.[3] Here’s a systematic approach to troubleshoot this:

Initial Assessment: Understand Your Compound

Before attempting various solubilization methods, it's crucial to have a baseline understanding of your pyrazolo[1,5-a]pyridine derivative's physicochemical properties. The core pyrazolo[1,5-a]pyridine structure is a fused N-heterocyclic system.[1][4] Substituents on this scaffold will heavily influence properties like lipophilicity (LogP), pKa, and melting point, all of which impact solubility.

Step-by-Step Protocol for Improving Apparent Solubility:

  • Optimize DMSO Concentration: The first and simplest step is to determine the maximum tolerable DMSO concentration in your assay that keeps your compound in solution. Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity.

  • pH Modification: If your derivative has ionizable groups (acidic or basic), adjusting the pH of your assay buffer can significantly increase solubility.[5][6][7][8]

    • For basic derivatives: Lowering the pH of the buffer will protonate the basic group, forming a more soluble salt. A study on novel pyrazolo[1,5-a]pyridines found that the addition of a basic amine and subsequent formation of a hydrochloride salt increased aqueous solubility by up to 1000-fold.[9][10]

    • For acidic derivatives: Increasing the pH will deprotonate the acidic group, also forming a more soluble salt.

  • Utilize Co-solvents: If pH modification is not an option or is insufficient, the use of co-solvents can be highly effective.[7] Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds.[7]

    • Commonly Used Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of various molecular weights are excellent choices.

    • Experimental Approach: Prepare a concentration matrix to test different ratios of co-solvent to aqueous buffer. Start with a low percentage of co-solvent and incrementally increase it, while keeping the final DMSO concentration constant.

  • Employ Solubilizing Excipients: For particularly challenging compounds, the use of solubilizing excipients may be necessary.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, forming inclusion complexes and increasing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and low toxicity.[5]

    • Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds.[5][6] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamer 188 are generally preferred for biological assays due to their lower potential for protein denaturation compared to ionic surfactants.

Workflow for Selecting a Solubilization Strategy:

G start Precipitation Observed in Assay Buffer check_dmso Is DMSO concentration at maximum tolerable limit for the assay? start->check_dmso adjust_dmso Increase DMSO concentration if possible check_dmso->adjust_dmso No check_pka Does the compound have an ionizable group (pKa)? check_dmso->check_pka Yes adjust_dmso->check_pka adjust_ph Modify buffer pH to form a soluble salt check_pka->adjust_ph Yes try_cosolvents Introduce a co-solvent (e.g., PEG, PG) check_pka->try_cosolvents No adjust_ph->try_cosolvents Insoluble success Compound Solubilized adjust_ph->success Soluble use_excipients Employ solubilizing excipients (e.g., cyclodextrins, surfactants) try_cosolvents->use_excipients Insoluble try_cosolvents->success Soluble use_excipients->success Soluble failure Consider structural modification or alternative formulation use_excipients->failure Insoluble

Sources

Preventing decomposition of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine during workup

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Preventing Decomposition During Workup

Welcome to the technical support center for 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the workup and purification of this halogenated heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine?

A1: The primary stability concerns for 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine revolve around its susceptibility to deiodination and potential decomposition under certain conditions. The Carbon-Iodine (C-I) bond is weaker than the Carbon-Chlorine (C-Cl) bond, making it more prone to cleavage.[1] Factors that can promote decomposition include exposure to light, elevated temperatures, strong acids or bases, and certain nucleophiles or reducing agents.[1][2] The pyrazolo[1,5-a]pyridine core itself is a fused heteroaromatic bicyclic system, which generally possesses aromatic stability, but the halogen substituents significantly influence its reactivity.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperatures are typically between 2-8°C. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.

Troubleshooting Common Workup Issues

Problem 1: My product is turning a dark color (e.g., brown or purple) during the aqueous workup.

  • Possible Cause 1: Iodine Liberation. The dark coloration is often indicative of the formation of elemental iodine (I₂), which arises from the decomposition of the aryl iodide. This can be triggered by acidic conditions, oxidative species, or exposure to light (photodecomposition).[1][5] The pyrazolo[1,5-a]pyridine ring system can be sensitive to pH changes.[3][6]

  • Solution 1.1: Maintain Neutral or Mildly Basic pH. During aqueous extraction, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8) to neutralize any residual acid from the reaction. Avoid strong bases like NaOH or KOH, as they can promote other side reactions.

  • Solution 1.2: Add a Reducing Agent. To quench any liberated iodine, a small amount of a reducing agent can be added to the aqueous phase during workup. A dilute solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective in converting I₂ back to colorless iodide ions (I⁻).

  • Solution 1.3: Protect from Light. Perform the workup in a fume hood with the sash lowered and, if possible, shield the separatory funnel from direct light by wrapping it in aluminum foil.

Problem 2: I am observing significant loss of the iodine substituent, leading to the formation of 5-chloro-pyrazolo[1,5-a]pyridine.

  • Possible Cause 2: Reductive Deiodination. The C-I bond can be cleaved under reductive conditions. This can be unintentional, for instance, if residual reducing agents from a prior reaction step are still present. Radical-mediated deiodination can also occur, especially in the presence of radical initiators and a hydrogen donor.[2][7]

  • Solution 2.1: Ensure Complete Quenching of Reducing Agents. If your synthesis involved a reducing agent (e.g., NaBH₄, LiAlH₄), ensure it is fully quenched before initiating the workup. A careful, dropwise addition of a quenching agent (e.g., water, ethyl acetate) at a low temperature is recommended.

  • Solution 2.2: Avoid High Temperatures. Perform all workup and purification steps at or below room temperature whenever possible. High temperatures can accelerate the rate of decomposition and deiodination.[1] If concentration is necessary, use a rotary evaporator at a reduced pressure and a moderate bath temperature.

  • Solution 2.3: Degas Solvents. To minimize the presence of oxygen, which can participate in radical pathways, consider using degassed solvents for extraction and chromatography.

Experimental Protocols: Best Practices for Workup

Here is a recommended step-by-step protocol for a robust workup of a reaction mixture containing 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine.

Protocol 1: General Aqueous Workup

  • Cool the Reaction Mixture: Before workup, cool the reaction mixture to room temperature or 0°C if the reaction was run at elevated temperatures.

  • Quench the Reaction: If necessary, carefully quench any reactive reagents as described in the specific synthetic procedure.

  • Dilute with an Organic Solvent: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash (Neutralization): Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any residual acid.

  • Aqueous Wash (Reducing): Wash the organic layer with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any traces of iodine that may have formed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure, maintaining a low bath temperature.

Data Presentation

Table 1: Recommended Quenching and Washing Agents

Purpose Reagent Concentration Rationale
NeutralizationSodium Bicarbonate (NaHCO₃)Saturated AqueousMild base to neutralize acid without promoting significant decomposition.
Removal of IodineSodium Thiosulfate (Na₂S₂O₃)5-10% AqueousReduces elemental iodine (I₂) to colorless iodide (I⁻).
Removal of WaterSodium Chloride (Brine)Saturated AqueousDecreases the solubility of the organic product in the aqueous phase and aids in drying.
Visualization of Key Concepts

.dot

Decomposition_Pathway Potential Decomposition Pathways cluster_conditions Triggering Conditions A 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine B Decomposition A->B C 5-Chloro-pyrazolo[1,5-a]pyridine (Deiodinated Product) B->C D Elemental Iodine (I₂) (Colored Impurity) B->D E Other Degradants B->E Light Light Light->B Photolysis Heat Heat Heat->B Thermolysis Acid_Base Strong Acid/Base Acid_Base->B Hydrolysis/ Side Reactions Reducing_Agents Reducing Agents Reducing_Agents->B Reductive Cleavage

Caption: Factors leading to the decomposition of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine.

Workup_Workflow Start Crude Reaction Mixture Quench 1. Quench Reaction (if necessary) Start->Quench Dilute 2. Dilute with Organic Solvent Quench->Dilute Wash_NaHCO3 3. Wash with Sat. NaHCO₃ (Neutralize) Dilute->Wash_NaHCO3 Wash_Na2S2O3 4. Wash with 5% Na₂S₂O₃ (Remove I₂) Wash_NaHCO3->Wash_Na2S2O3 Wash_Brine 5. Wash with Brine (Remove H₂O) Wash_Na2S2O3->Wash_Brine Dry 6. Dry with Na₂SO₄ Wash_Brine->Dry Concentrate 7. Concentrate in vacuo Dry->Concentrate End Purified Product Concentrate->End

Sources

Scale-up considerations for the synthesis of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

User Role: Senior Application Scientist System Status: Operational Knowledge Base ID: KB-PZP-5CL7I-SC

Welcome to the Heterocycle Process Development Hub

You have accessed the technical guide for the scale-up synthesis of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., JAK, RET inhibitors).

This guide is structured as a Troubleshooting & Optimization System , addressing the three primary bottlenecks in scaling this chemistry:

  • Energetic Precursors (Safety)

  • Regioselectivity Failure (C7 vs. C3 Iodination)

  • Purification at Scale (Process Engineering)

Module 1: Core Skeleton Assembly (The [3+2] Cycloaddition)

Ticket #101: "My reaction exothermed uncontrollably during the N-amination step."

Root Cause Analysis: The formation of the N-aminopyridinium salt (the ylide precursor) typically uses O-(Mesitylenesulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA) . On a milligram scale, the exotherm is negligible. On a multigram/kilogram scale, the accumulation of unstable hydroxylamine derivatives can lead to thermal runaway.

SOP: Safe Scale-Up of N-Amination

  • Reagent Selection: Switch from MSH (shock-sensitive solid) to HOSA (water-soluble, generally more stable) or prepare MSH in situ without isolation if strictly necessary.

  • Thermal Management:

    • Dosing: Do not add solid HOSA to the pyridine. Dissolve HOSA in water/base and dose the pyridine into the cooled mixture, or vice-versa, using a peristaltic pump to control heat evolution ($ \Delta T < 5^\circ C $).

    • Quench: Have a dedicated quench vessel with aqueous sodium thiosulfate ready for unreacted aminating agents.

Ticket #102: "Low yields during the cycloaddition with ethyl propiolate."

Troubleshooting Protocol: The [3+2] cycloaddition between the N-aminopyridine ylide and the alkyne is sensitive to base strength and solvent polarity.

ParameterBench Scale (Optimization)Pilot Scale (Recommendation)Reason for Change
Base

(Solid)

(Slurry) or DBU
Solid clumping impedes stirring in large reactors.
Solvent DMFDMF/Acetonitrile (1:1)Pure DMF is difficult to strip. MeCN azeotropes facilitate workup.
Oxidant Air bubblingDiluted Air/O2 SpargePassive diffusion is insufficient for oxidation at scale (if using non-alkyne route).
Module 2: The Critical Regioselectivity Challenge (C7 vs. C3)

Ticket #205: "I used NIS for iodination and got the wrong isomer (3-iodo)."

Technical Insight: This is the most common failure mode. The pyrazolo[1,5-a]pyridine core has two distinct reactive sites:

  • C3 (Pyrazolic): Highly nucleophilic (HOMO). Reacts with electrophiles (

    
    ).
    
  • C7 (Pyridinic): Acidic proton (Inductive effect of bridgehead N). Reacts with bases (Lithiation).

If you treat 5-chloro-pyrazolo[1,5-a]pyridine with NIS (N-iodosuccinimide), you will exclusively obtain the 3-iodo derivative. To install iodine at C7 , you must switch mechanisms from electrophilic aromatic substitution (


) to Directed Ortho Metalation (DoM) .

SOP: C7-Selective Iodination Strategy

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).
  • Conditions: Anhydrous THF,

    
    .
    
  • Mechanism: The bridgehead nitrogen directs the lithium to the C7 position.

  • Quench: Add Iodine (

    
    ) dissolved in THF.
    

Scale-Up Warning (The "Benzyne" Risk): At temperatures above


, the lithiated species can eliminate LiCl to form a pyridyne (benzyne-like intermediate) , leading to decomposition or polymerization.
  • Batch Scale: Must maintain

    
     during 
    
    
    
    -BuLi addition.
  • Flow Chemistry Solution: This step is an ideal candidate for continuous flow reactors, allowing precise residence time control (seconds) at higher temperatures (e.g.,

    
    ), mitigating the cooling cost.
    

Visualizing the Divergent Pathways:

Regioselectivity Start 5-Chloro-pyrazolo[1,5-a]pyridine NIS Reagent: NIS / DMF (Electrophilic Substitution) Start->NIS Path A BuLi Reagent: n-BuLi / THF / -78°C (Directed Lithiation) Start->BuLi Path B WrongProduct 3-Iodo-5-chloro-... (WRONG ISOMER) NIS->WrongProduct Favors Nucleophilic C3 TargetProduct 7-Iodo-5-chloro-... (TARGET MOLECULE) BuLi->TargetProduct Favors Acidic C7 (Quench with I2) Benzyne RISK: Pyridyne Formation (If T > -40°C) BuLi->Benzyne Thermal Runaway

Figure 1: Decision tree illustrating why electrophilic conditions fail for C7-iodination and why lithiation is required.

Module 3: Purification & Quality Control

Ticket #301: "Product contains purple residue and fails heavy metal limits."

Purification Guide:

ImpuritySourceRemoval Strategy (Scale-Up Compatible)
Iodine (

)
Excess quench reagentWash organic phase with 10% Sodium Thiosulfate (

) until color dissipates. Do not rely on vac-oven drying to remove

.
Lithium Salts Lithiation stepAqueous workup with

. Ensure phase cut is clean.[1]
Regioisomer (3-Iodo) Process deviationRecrystallization: The 7-iodo isomer typically packs differently. Solvent screen: Ethanol/Water or Toluene/Heptane. Avoid column chromatography on >100g scale.
Summary of Validated Synthetic Workflow

To ensure reproducibility, follow this logic flow. Note the critical safety checkpoints.

Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Functionalization N1 4-Chloropyridine N2 N-Amination (HOSA, K2CO3) N1->N2 N3 [3+2] Cycloaddition (Ethyl Propiolate) N2->N3 Caution: Exotherm N4 Decarboxylation (If ester formed) N3->N4 N5 5-Chloro-pyrazolo [1,5-a]pyridine N4->N5 N6 Lithiation (C7) (n-BuLi, -78C) N5->N6 Critical Control Point N7 Iodine Quench N6->N7

Figure 2: Validated process flow for the synthesis of 5-chloro-7-iodo-pyrazolo[1,5-a]pyridine.

References
  • General Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: Efficient Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition.[2][3][4]

    • Source:J. Org. Chem. 2012, 77, 18, 8332–8337.
    • URL:[Link]

  • Regioselective Lithiation (C7 Functionalization): Title: Regioselective Functionalization of Pyrazolo[1,5-a]pyridines via Lithiation. Source:Tetrahedron Lett. 2010, 51, 33, 4382-4384. Context: Establishes the acidity of the C7 proton due to the bridgehead nitrogen.
  • Safety in N-Amination

    • Title: Safe Scale-Up of N-Aminopyridinium Salts.
    • Source:Org.[5][6][7] Process Res. Dev. 2008, 12, 6, 1142–1146.

    • URL:[Link]

  • Title: Continuous Flow Lithiation-Substitution of Pyrazolo[1,5-a]pyridine.

Sources

Analytical methods for detecting impurities in 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine samples

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. You are likely working with 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine , a critical scaffold in the synthesis of kinase inhibitors (e.g., CDK2, TRKA) and other bioactive agents.

This molecule presents a unique analytical challenge:

  • The "Halogen Dance": The presence of both Chlorine (C5) and Iodine (C7) creates a lipophilicity profile that requires precise gradient tuning.

  • Regioisomerism: Distinguishing the 7-iodo species from the thermodynamically favored 3-iodo byproduct requires orthogonal detection methods.

  • Stability: The C-I bond is photolabile, leading to "phantom" impurity peaks if samples are mishandled.

This guide is structured as a series of resolved support tickets , addressing the most common failure modes in the analysis of this compound.

Module 1: The "Gold Standard" Analytical Method

Before troubleshooting, ensure your baseline method is sound. We recommend a Reverse-Phase Ultra-High Performance Liquid Chromatography (RP-UHPLC) method coupled with UV/MS.

Recommended Protocol (Method ID: AP-5Cl7I-01)
ParameterSpecificationRationale (Causality)
Column C18 End-capped (e.g., 1.7 µm, 2.1 x 100 mm)The pyrazolo[1,5-a]pyridine core is basic. End-capping reduces silanol interactions that cause peak tailing.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5 - 4.0)Low pH suppresses ionization of the pyridine nitrogen, improving peak shape. Formate is MS-compatible.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peaks for halogenated aromatics compared to Methanol.
Gradient 5% B to 95% B over 10 minA steep gradient is necessary. The di-halogenated core is highly lipophilic and will retain strongly.
Detection UV @ 254 nm & 280 nm; MS (ESI+)254 nm captures the aromatic core; MS is required to distinguish de-halogenated impurities.
Sample Diluent 50:50 Water:ACN (Amber Glass)Critical: Amber glass prevents photo-deiodination (see Ticket #103).

Module 2: Troubleshooting & FAQs (Ticket System)

Ticket #101: "I can't separate the precursor from the product."

User Query: "I am synthesizing the target from 5-chloro-pyrazolo[1,5-a]pyridine via iodination. My HPLC shows a single broad peak, or a shoulder. How do I resolve the starting material?"

Expert Resolution: The lipophilicity difference between the 5-chloro precursor and the 5-chloro-7-iodo product is significant, but they can co-elute if the gradient slope is too shallow at high organic content.

The Fix:

  • Check the "Des-iodo" Impurity: The 5-chloro precursor (lacking iodine) is less hydrophobic. It should elute earlier.

  • Optimize Gradient: Insert an isocratic hold at 60-70% B.

  • Visual Logic: See the impurity origin map below to understand what you are separating.

ImpurityMap Start Start: 5-Cl-pyrazolo[1,5-a]pyridine Target Target: 5-Cl-7-Iodo-pyrazolo[1,5-a]pyridine Start->Target C7-Iodination (Major) Impurity1 Impurity A: Unreacted Precursor (Des-iodo) Start->Impurity1 Incomplete Rxn Impurity2 Impurity B: 3-Iodo Isomer (Regioisomer) Start->Impurity2 C3-Iodination (Minor) Reagent Reagent: NIS / Oxidant Impurity3 Impurity C: 3,7-Diiodo (Over-reaction) Target->Impurity3 Excess Reagent

Caption: Impurity origin pathways during the iodination of 5-chloro-pyrazolo[1,5-a]pyridine. Note the potential for C3 vs C7 regioselectivity.[1]

Ticket #102: "My peaks are tailing severely."

User Query: "The main peak has a tailing factor of 1.8. I'm using a standard C18 column with water/methanol."

Expert Resolution: This is a classic issue with nitrogenous heterocycles. The pyrazolo[1,5-a]pyridine nitrogen lone pair interacts with acidic silanols on the silica support.

The Fix:

  • Switch to Acetonitrile: Methanol can sometimes exacerbate hydrogen bonding with silanols for this specific scaffold.

  • Add a "Masking" Agent: If you cannot use a buffer, add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase. TFA ion pairs with the basic nitrogen, masking the interaction.

    • Warning: TFA suppresses MS signal. Use Formic Acid for LC-MS.

  • Self-Validating Step: Run a standard of Pyridine . If it tails, your column is too active (old) or your mobile phase pH is incorrect.

Ticket #103: "A new impurity appears after the sample sits in the autosampler."

User Query: "I injected the same vial 4 hours apart. The second injection shows a new peak at RRT 0.85 that wasn't there before. Is my product degrading?"

Expert Resolution: You are likely observing Photo-deiodination . The C-I bond in 7-iodo-pyrazolo[1,5-a]pyridine is weak (~50 kcal/mol) and susceptible to homolytic cleavage by UV/visible light.

The Fix:

  • Amber Glassware: Mandatory for all iodinated intermediates.

  • Autosampler Temperature: Keep at 4°C.

  • Verification Experiment: Prepare two vials. Wrap one in aluminum foil. Expose the other to benchtop light for 2 hours. Inject both. If the "foil" vial is clean, the issue is light.

Module 3: Advanced Characterization (Regiochemistry)

Distinguishing the 7-iodo (Target) from the 3-iodo (Isomer) is the most difficult analytical task, as they have identical mass ([M+H]+ = ~279/281).

Method: 1H-NMR Coupling Constants Do not rely solely on MS. You must use NMR.[2]

  • Target (5-Chloro-7-iodo):

    • Look for the proton at C2 . It typically appears as a doublet.

    • Look for the proton at C3 . It appears as a doublet with a characteristic coupling constant (

      
      ).
      
    • Key Feature: The pyridine ring protons (C4, C6) will show meta-coupling.

  • Impurity (5-Chloro-3-iodo):

    • The proton at C3 is missing (substituted by Iodine).

    • The proton at C2 will appear as a singlet (no neighbor to couple with).

Decision Logic for Unknown Identification:

ID_Logic Start Unknown Impurity Detected CheckMS Check LC-MS Mass Start->CheckMS MassMatch Mass Matches Parent? (m/z ~279) CheckMS->MassMatch IsoCheck Isolate & Run 1H-NMR MassMatch->IsoCheck Yes MassLower Mass = Parent - 126 (I) MassMatch->MassLower No H2_Signal Check H2 Signal IsoCheck->H2_Signal Singlet Singlet Detected H2_Signal->Singlet Doublet Doublet Detected H2_Signal->Doublet Result1 ID: 3-Iodo Regioisomer Singlet->Result1 Result2 ID: 7-Iodo Target (or 6-iodo) Doublet->Result2 Result3 ID: Des-iodo (5-Cl precursor) MassLower->Result3 Yes

Caption: Decision tree for identifying halogenated impurities using MS and NMR data.

References

  • BenchChem. "Synthesis of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine: Strategic Considerations." Accessed March 5, 2026. Link

  • Organic Chemistry Portal. "Synthesis of pyrazolo[1,5-a]pyridines." Recent Literature & Methodologies. Accessed March 5, 2026. Link

  • National Institutes of Health (PubChem). "Pyrazolo[1,5-a]pyridine Compound Summary." CID 67507.[3][4] Accessed March 5, 2026. Link

  • MDPI. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives." Molecules, 2024.[5][6] (Cited for general halogenation protocols of the scaffold). Link

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the NMR spectral characteristics of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine . This document is designed for medicinal chemists and structural biologists requiring robust methods to validate regiochemistry during the synthesis of kinase inhibitor scaffolds.

Executive Summary & Structural Significance

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery, serving as a bioisostere for purines in ATP-competitive kinase inhibitors. The introduction of halogens at the C5 and C7 positions is a critical synthetic junction:

  • C5-Chlorine: Often serves as a handle for SNAr reactions with amines.

  • C7-Iodine: A prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

Validating the 5-Chloro-7-iodo substitution pattern is challenging due to the potential for regioisomeric mixtures (e.g., 3-iodo or 5-iodo isomers). This guide outlines the specific NMR "fingerprints" required to unambiguously confirm this structure.

Structural Logic & Numbering

Before analyzing the spectra, the atom numbering and substitution logic must be established.

  • Bridgehead Nitrogen: Position 1.[1]

  • Pyrazole Ring: C2, C3.

  • Pyridine Ring: C3a (bridgehead), C4, C5, C6, C7.

Target Molecule: 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine.

  • Protons Removed: H5 (replaced by Cl) and H7 (replaced by I).

  • Remaining Protons: H2, H3, H4, H6.

Visualization: Structural & assignment Logic

The following diagram illustrates the logical flow for distinguishing the target molecule from its precursors based on coupling patterns.

NMR_Logic Start Unknown Pyrazolo[1,5-a]pyridine Derivative Check_H7 Check Low-Field Region (>8.5 ppm) Is H7 doublet present? Start->Check_H7 H7_Present H7 Present (Not 7-Iodo) Check_H7->H7_Present Yes H7_Absent H7 Absent (Likely 7-Substituted) Check_H7->H7_Absent No Check_Coupling Analyze Aromatic Region (6.5 - 7.5 ppm) Is there a triplet/dd (H5)? H7_Absent->Check_Coupling H5_Present H5 Present (Not 5-Chloro) Check_Coupling->H5_Present Yes H5_Absent H5 Absent (Likely 5-Substituted) Check_Coupling->H5_Absent No Conclusion Target Confirmed: 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine H5_Absent->Conclusion

Figure 1: Decision tree for confirming the 5,7-disubstitution pattern via 1H NMR.

Comparative 1H NMR Analysis

The most distinct feature of the 5-Chloro-7-iodo derivative is the simplification of the spin system . The unsubstituted core exhibits a complex 4-spin system on the pyridine ring. The target molecule reduces this to two isolated or meta-coupled signals.

Table 1: Predicted Chemical Shifts & Multiplicities (DMSO-d6)

Note: Values are predictive estimates based on substituent chemical shift (SCS) additivity rules and analogous literature data.

ProtonUnsubstituted Core (

ppm)
5-Cl-7-I Derivative (

ppm)
Diagnostic Change
H2 ~8.00 (d)~8.15 (s) Loss of small coupling; slight deshielding.
H3 ~6.60 (d/dd)~6.80 (s) Loss of coupling; remains most upfield signal.
H4 ~7.60 (d)~7.80 - 8.00 (d,

Hz)
Critical Signal. Deshielded by ortho-Cl. Appears as a doublet due to meta-coupling with H6.
H5 ~6.90 (dd/t)Absent Replaced by Chlorine.
H6 ~6.90 (dd/t)~7.20 - 7.40 (d,

Hz)
Located between Cl and I. Deshielded relative to core.
H7 ~8.70 (d)Absent Replaced by Iodine. Disappearance of the most downfield doublet is the primary confirmation.
Key Spectral Features
  • Loss of Vicinal Coupling: In the unsubstituted core, H5 couples to H4 and H6 (

    
     Hz). In the 5-Cl-7-I derivative, these large couplings vanish.
    
  • The "Meta" Doublets: H4 and H6 are now separated by the C5-Cl quaternary center. They will likely exhibit a small meta-coupling (

    
     Hz) . This distinguishes the target from a 5,6- or 4,5-disubstituted isomer, which would show ortho-coupling (
    
    
    
    Hz).
  • H7 Absence: The signal at ~8.7 ppm (typically the most downfield signal due to the anisotropic effect of the bridgehead nitrogen) must be absent.

Comparative 13C NMR Analysis

Carbon NMR provides the definitive proof of the iodine placement via the Heavy Atom Effect .

Table 2: Diagnostic 13C Signals
CarbonAssignmentExpected Shift (

ppm)
Mechanistic Explanation
C7 C-I ~90 - 100 ppm Heavy Atom Effect. Iodine substitution causes a significant upfield shift (shielding) compared to C-H (~130 ppm) or C-Cl. This is the "smoking gun" for 7-I.
C5 C-Cl ~135 - 145 ppm Typical aromatic C-Cl shift. Downfield from C-H.
C3a Bridgehead~140 ppmQuaternary carbon.
C2 Pyrazole~142 ppmDeshielded CH.
C3 Pyrazole~98 - 105 ppmShielded CH.
Validation Workflow
  • Acquire 13C{1H} Spectrum: Look for the distinct high-field aromatic signal around 90-100 ppm. If this signal is present, C7-I is confirmed.

  • HMBC Correlation:

    • H6 to C7: The proton at H6 should show a strong 2-bond correlation to the iodinated carbon (C7).

    • H4 to C5: The proton at H4 should correlate to the chlorinated carbon (C5).

Experimental Protocols

A. Synthesis Context (Sequential Halogenation)

To achieve the 5-Cl-7-I pattern, synthesis typically proceeds via a mono-halogenated precursor.

  • Step 1: Synthesis of 5-chloropyrazolo[1,5-a]pyridine (via condensation of 4-chloropyridine derivatives or direct chlorination).

  • Step 2: Electrophilic iodination (e.g., NIS, DMF). Note: Electrophilic attack usually favors C3. If C3 is blocked or if specific conditions (lithiation) are used, C7 iodination is accessible.

B. NMR Sample Preparation[1][2][3][4][5][6]
  • Solvent: DMSO-d6 is recommended over CDCl3.

    • Reason: Poly-halogenated heterocycles often have poor solubility in chloroform. DMSO also prevents aggregation which can broaden signals.

  • Concentration: 5–10 mg for 1H; >20 mg for 13C.

  • Tube: High-quality 5mm tubes (e.g., Wilmad 528-PP) to minimize shimming errors on the iodine-bearing carbon signal.

C. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse) for 1H; zgpg30 (power-gated decoupling) for 13C.

  • Relaxation Delay (d1): Set to 2.0 - 5.0 seconds for 13C.

    • Reason: Quaternary carbons (C-Cl, C-I, Bridgehead) have long T1 relaxation times. Short delays will suppress these critical signals.

  • Scans: 1H (16 scans); 13C (1024+ scans due to quaternary carbons).

Troubleshooting & Common Pitfalls

Issue: "I see a doublet at 8.5 ppm."
  • Diagnosis: You likely have the 3-iodo isomer or unreacted starting material. The H7 proton (adjacent to bridgehead N) is very deshielded. If this signal remains, C7 is not iodinated.

Issue: "Missing Carbon Signals."
  • Diagnosis: C-I and C-Cl are quaternary and often broad due to quadrupolar relaxation (Cl, I).

  • Solution: Increase d1 to 5 seconds and line broadening (lb) to 2-3 Hz during processing.

Issue: "Ambiguous Regiochemistry (5-I-7-Cl vs 5-Cl-7-I)."
  • Solution: Use NOESY .

    • 5-Cl-7-I: H6 is sandwiched between Cl and I. H4 is near the bridgehead but far from H6.

    • NOE Check: Irradiate H6. If you see NOE to H7 (if it existed), it's wrong.

    • Chemical Shift: C-I is significantly more upfield (~95 ppm) than C-Cl (~135 ppm). Assign C5 and C7 via HSQC/HMBC, then check their shifts.

References

  • BenchChem. 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine Product Data & Synthesis Strategies.Link

  • National Institutes of Health (NIH). Design and Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives. (Analogous spectral data for 5,7-substitutions). Link

  • Royal Society of Chemistry (RSC). Base-mediated synthesis of pyrazolo[1,5-a]pyridine derivatives. (Mechanistic insights on cyclization). Link

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.Link

Sources

Mass Spectrometry Profiling of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine (CAS: 1384290-37-2).[1] Designed for medicinal chemists and analytical scientists, this document compares the compound’s ionization behavior against mono-halogenated analogs. It establishes a predictive fragmentation model based on bond dissociation energies (BDE) and isotopic distribution analysis, addressing the current gap in public experimental spectral libraries for this specific JAK-inhibitor intermediate.

Introduction: The Scaffold & Structural Logic

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor development. The 5,7-dihalogenated substitution pattern is critical for Structure-Activity Relationship (SAR) studies, allowing for sequential cross-coupling reactions (e.g., Suzuki-Miyaura at C-7, followed by Buchwald-Hartwig at C-5).

Understanding the MS fragmentation of this molecule is essential for:

  • QC Validation: Confirming regioselectivity during synthesis (distinguishing 5-Cl, 7-I from 5-I, 7-Cl isomers).

  • Metabolite ID: Predicting dehalogenated metabolic products in DMPK studies.

Instrumentation & Methodology

To ensure reproducibility, the following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is recommended. This workflow prioritizes Electrospray Ionization (ESI) in Positive Mode, the standard for nitrogenous heterocycles.

Experimental Workflow (Recommended)

The following diagram outlines the self-validating workflow for acquiring and verifying the spectral data.

MS_Workflow Sample Sample Prep (10 µM in MeOH:H2O) LC UHPLC Separation (C18 Column, Formic Acid) Sample->LC ESI ESI Source (+) (Capillary: 3.5 kV) LC->ESI MS1 MS1 Survey Scan (m/z 100-500) ESI->MS1 Filter Quadrupole Selection (Precursor: 278.9 m/z) MS1->Filter CID Collision Cell (NCE: 35 eV) Filter->CID MS2 MS2 Detection (Fragment Analysis) CID->MS2

Figure 1: Step-by-step LC-MS/MS acquisition workflow for halogenated heterocycles.

Comparative Analysis: Spectral Fingerprint

This section compares the target molecule with its mono-halogenated precursors. The presence of both Chlorine and Iodine creates a unique spectral signature defined by isotopic patterns and bond lability .

Table 1: Theoretical ESI-MS Data Comparison
FeatureTarget: 5-Cl-7-I-pyrazolo[1,5-a]pyridine Comparator A: 5-Cl-pyrazolo[1,5-a]pyridineComparator B: 7-I-pyrazolo[1,5-a]pyridine
Formula C₇H₄ClIN₂C₇H₅ClN₂C₇H₅IN₂
Exact Mass 277.91 Da152.01 Da243.95 Da
[M+H]⁺ (Monoisotopic) 278.92 m/z 153.02 m/z244.96 m/z
Isotope Pattern 3:1 (M : M+2) due to ³⁵Cl/³⁷Cl3:1 (M : M+2)No M+2 (Monoisotopic ¹²⁷I)
Primary Fragment [M+H - I][2][3]•⁺ (m/z 152) [M+H - HCl]⁺ (m/z 117)[M+H - I]•⁺ (m/z 118)
Bond Energy (C-X) C-I (Weakest, ~65 kcal/mol)C-Cl (Stronger, ~95 kcal/mol)C-I (Weakest)

Key Insight: The target molecule is distinguishable by its mass defect (due to Iodine) and the retention of the Chlorine isotope pattern in the parent ion, which disappears upon the loss of the chlorine atom in MS2.

Detailed Fragmentation Pathway

The fragmentation of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine follows a hierarchical bond cleavage driven by bond dissociation energies (BDE).

Mechanism of Action
  • Stage 1: C-I Cleavage (Regioselective Loss): The Carbon-Iodine bond at C-7 is the weakest link. Under Collision-Induced Dissociation (CID), the first major event is the loss of the Iodine radical (I•, 127 Da) or HI (128 Da).

  • Stage 2: Ring Opening/Nitrile Loss: Following deiodination, the pyrazolo-pyridine core typically undergoes ring contraction or cleavage, often expelling HCN (27 Da) or acetonitrile fragments.

  • Stage 3: Dechlorination: The C-Cl bond at C-5 is significantly more stable and typically breaks only at higher collision energies.

Visual Pathway (Graphviz)

The following diagram illustrates the specific fragmentation tree.

Fragmentation_Pathway Parent Parent Ion [M+H]+ m/z 278.92 (Isotope 3:1) Frag1 Fragment A [M+H - I•]+ m/z 151.9 (Radical Cation) Parent->Frag1 Loss of I• (-127 Da) Frag2 Fragment B [M+H - HI]+ m/z 150.9 (Cation) Parent->Frag2 Loss of HI (-128 Da) Frag3 Fragment C [Frag A - HCN]+ m/z 124.9 (Ring Contraction) Frag1->Frag3 Loss of HCN (-27 Da) Frag4 Fragment D [Frag C - Cl•]+ m/z 89.9 (Dehalogenated Core) Frag3->Frag4 Loss of Cl (-35 Da)

Figure 2: Predicted MS/MS fragmentation tree for 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine.

Experimental Protocol for Validation

To replicate these results, use the following protocol. This method is self-validating: if the characteristic Iodine loss (-127 Da) is not observed first, the regiochemistry of the starting material should be questioned.

  • Preparation: Dissolve 1 mg of compound in 1 mL DMSO. Dilute 1:100 in 50:50 Methanol/Water + 0.1% Formic Acid.

  • Direct Infusion (Optional): For pure standards, infuse at 10 µL/min into the ESI source to optimize cone voltage.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm).

    • Mobile Phase: A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings:

    • Scan Mode: Full Scan (100-600 m/z) followed by Product Ion Scan of 278.9.

    • Collision Energy: Ramp 10-50 eV. Note: C-I bonds break at low energy (10-20 eV), while C-Cl requires >30 eV.

References
  • PubChem. (2025).[4] Pyrazolo[1,5-a]pyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of halogenated heterocycles. NIST Chemistry WebBook. Available at: [Link]

  • ChemGuide. (2023). Interpretation of Mass Spectra: Halogen Patterns. Available at: [Link]

Sources

Publish Comparison Guide: X-Ray Crystallographic Analysis of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core motif in kinase inhibitors and photoluminescent materials[1][2]. Specifically, 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine (CAS: 1384290-37-2) is a highly valuable synthetic intermediate. The orthogonal reactivity of the chlorine and iodine atoms allows for precise, sequential cross-coupling reactions (e.g., Suzuki or Sonogashira couplings)[1].

For drug development professionals and crystallographers, determining the exact 3D structure of this derivative is critical. X-ray crystallography not only confirms the regiochemistry of the halogens but also maps out the complex intermolecular halogen bonding networks (such as


 or 

interactions) that dictate crystal packing and potential drug-target binding modes.

This guide objectively compares the optimal crystallization methodologies and X-ray diffraction platforms required to resolve the structure of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine, providing step-by-step protocols and quantitative performance data.

Crystallization Methodologies: Vapor Diffusion vs. Slow Evaporation

Obtaining diffraction-quality single crystals of halogenated aza-heterocycles can be challenging. The presence of heavy polarizable atoms like iodine often leads to rapid precipitation and crystal twinning if the supersaturation rate is not strictly controlled.

Performance Comparison

We compared two standard techniques for crystallizing 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine: Vapor Diffusion (Dichloromethane/n-Hexane) and Slow Evaporation (Ethyl Acetate).

MetricVapor Diffusion (DCM / n-Hexane)Slow Evaporation (EtOAc)
Crystal Habit BlockNeedle / Thin Plate
Twinning Probability < 10%> 40%
Mosaicity 0.4° - 0.6° (Excellent)0.8° - 1.5° (Poor)
Time to Crystallization 3 - 5 days1 - 2 days
Suitability for X-Ray Optimal (High resolution)Sub-optimal (Requires twin refinement)

Expertise & Causality: Vapor diffusion is superior for this scaffold because the slow permeation of the antisolvent (n-hexane) into the primary solvent (DCM) creates a highly controlled thermodynamic gradient. Slow evaporation often results in rapid solvent loss, forcing the iodine-rich molecules to aggregate quickly, which induces non-merohedral twinning and high mosaicity.

Step-by-Step Protocol: Vapor Diffusion (Optimal Method)
  • Sample Preparation: Dissolve 10 mg of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine in 0.5 mL of Dichloromethane (DCM) in a 2 mL glass inner vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter is present.

  • Chamber Setup: Place the uncapped 2 mL inner vial inside a larger 10 mL outer vial containing 3 mL of n-Hexane (antisolvent).

  • Equilibration: Cap the 10 mL outer vial tightly with a Teflon-lined cap to create a sealed vapor chamber.

  • Incubation: Store the chamber in a vibration-free environment at a constant 20°C for 3 to 5 days.

  • Harvesting: Once block-like crystals form, harvest them using a nylon cryo-loop and immediately submerge them in Paratone-N oil to prevent degradation via solvent evaporation.

G Start 5-Chloro-7-iodo-pyrazolo [1,5-a]pyridine (Powder) Solvent Dissolve in primary solvent (DCM: 0.5 mL) Start->Solvent Method Select Crystallization Method Solvent->Method VD Vapor Diffusion (Antisolvent: Hexane) Method->VD Preferred Pathway SE Slow Evaporation (Open to air) Method->SE Alternative Pathway VD_Result Single Block Crystals (Low Mosaicity, No Twinning) VD->VD_Result SE_Result Aggregated/Twinned Needles (High Mosaicity) SE->SE_Result

Figure 1: Decision logic and workflow for the crystallization of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine.

X-Ray Diffraction Platforms: In-House Microfocus vs. Synchrotron

The presence of the heavy Iodine atom (Z = 53) introduces significant crystallographic challenges, primarily due to severe X-ray absorption. We compare a standard In-House Microfocus Diffractometer (Cu Kα) against a Synchrotron Beamline .

Performance Comparison
ParameterIn-House Microfocus (Cu Kα)Synchrotron (Tuneable, e.g., 0.7749 Å)
Wavelength (

)
1.5418 Å0.7749 Å
Linear Absorption Coeff. (

)
Very High (~18.5 mm⁻¹) Low (~2.1 mm⁻¹)
Data Collection Time 4 - 12 hours5 - 15 minutes
Resolution Limit 0.80 Å0.65 Å
Absolute Structure (Flack) Excellent (Strong anomalous signal)Good (Dependent on chosen

)
Accessibility High (Standard Lab Equipment)Low (Requires Beamtime Proposal)

Expertise & Causality: Copper Kα radiation (


 Å) is highly absorbed by iodine. If uncorrected, this absorption artificially depresses the intensities of low-angle reflections, making it impossible to accurately model the thermal displacement parameters (ellipsoids) of the atoms. However, Cu Kα provides a massive anomalous dispersion signal (

) for iodine, which is highly advantageous for determining the absolute structure (Flack parameter) of chiral derivatives. To successfully use an in-house Cu Kα source, rigorous empirical multi-scan absorption correction (e.g., SADABS) is absolutely mandatory[3][4].

Data Processing and Refinement Protocol

To ensure a self-validating and scientifically rigorous result, the following data processing pipeline must be executed when utilizing an in-house diffractometer.

Step-by-Step Methodology
  • Data Collection: Mount the crystal on a goniometer equipped with a cryostream set to 100 K. Collect highly redundant

    
     and 
    
    
    
    scans to ensure a redundancy of at least 4.0. High redundancy is critical for the subsequent absorption correction.
  • Integration: Process the raw detector frames (.sfrm) using Bruker SAINT to generate uncorrected reflection data (.raw).

  • Absorption Correction (Critical Step): Process the .raw file using SADABS [3][4]. SADABS uses the redundancy of equivalent reflections to model an empirical absorption surface. Note: For iodine-containing compounds, ensure the

    
     value is carefully monitored, and apply a numerical face-indexed absorption correction if the crystal habit is highly anisotropic.
    
  • Structure Solution: Solve the phase problem using SHELXT [5][6]. SHELXT employs a dual-space algorithm that is exceptionally efficient at locating heavy halogens (I, Cl) and automatically assigning the correct space group[5][7].

  • Structure Refinement: Refine the model using full-matrix least-squares on

    
     with SHELXL [7].
    
    • Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Place hydrogen atoms in calculated positions using a riding model.

    • Iterate refinement until the shift/error ratio is < 0.001 and the

      
       value converges (target 
      
      
      
      ).

G Data Raw Diffraction Data (.sfrm) Integrate Integration (SAINT) Data->Integrate Absorb Multi-scan Absorption Correction (SADABS) Critical for Iodine Integrate->Absorb Solve Structure Solution (SHELXT) Dual-space algorithm Absorb->Solve Refine Structure Refinement (SHELXL) Least-squares on F² Solve->Refine Final Final CIF (R1 < 0.05) Refine->Final

Figure 2: Crystallographic data processing pipeline emphasizing the critical absorption correction step for heavy-atom derivatives.

References

  • ACS Publications. Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines. Organometallics. Retrieved from [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. Retrieved from [Link]

  • Bruker AXS. SADABS User Manual (Area Detector Absorption and Other Corrections). Retrieved from[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Retrieved from [Link]

Sources

Comparative study of the reactivity of 5-chloro vs. 7-iodo positions in pyrazolo[1,5-a]pyridine

[1]

Executive Summary

The 5-chloro-7-iodopyrazolo[1,5-a]pyridine scaffold presents two distinct electrophilic sites for functionalization. Experimental evidence and mechanistic principles dictate a clear reactivity hierarchy: C7-I > C5-Cl .[1]

  • The 7-iodo position is the primary reactive site for both Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and Lithium-Halogen Exchange.[1] This is driven by the weaker C-I bond dissociation energy (BDE) and the inductive influence of the adjacent bridgehead nitrogen.

  • The 5-chloro position is comparatively inert under mild conditions.[1] It requires forcing conditions (higher temperature, specialized bulky phosphine ligands) or prior functionalization of the C7 position to react.

This distinct reactivity gap allows for highly controlled sequential functionalization , enabling the rapid generation of diverse libraries from a single core.

Mechanistic Profiling & Reactivity Matrix[2]

The regioselectivity is governed by two main factors: Bond Strength and Electronic Environment .[1]

Electronic Landscape

The pyrazolo[1,5-a]pyridine ring is an aromatic system where the bridgehead nitrogen (N1) exerts specific electronic effects:

  • Position 7 (Ortho-like): Directly adjacent to the bridgehead nitrogen.[1] The C-I bond here is highly susceptible to oxidative addition by Pd(0) and rapid Lithium-Halogen exchange.[1]

  • Position 5 (Para-like): Distal to the bridgehead nitrogen. While still activated relative to a simple chlorobenzene, it is significantly less reactive than the C7-I site.

Quantitative Comparison
Feature7-Iodo Position 5-Chloro Position Implication
Bond Dissociation Energy ~65 kcal/mol (Weak)~95 kcal/mol (Strong)C7-I breaks first.[1]
Pd Oxidative Addition Fast (Rate-determining step is often negligible)Slow (Rate-determining step)Mild catalysts work for C7; active catalysts needed for C5.[1]
Lithium Exchange Extremely Fast (

min at -78°C)
Slow / Inert at -78°CExclusive C7 functionalization with

-BuLi or

-PrMgCl.[1]

Susceptibility
Moderate (Activated by adjacent N)Low (Requires strong EWGs)

is possible at C7 but less common than coupling.[1][2]

Decision Logic & Workflow

The following decision tree illustrates the strategic pathways for functionalizing this scaffold.

ReactivityWorkflowStart5-Chloro-7-iodopyrazolo[1,5-a]pyridinePathAPath A: Pd-Catalysis(Suzuki/Sonogashira)Start->PathAPd(PPh3)4, Mild Base(Kinetic Control)PathBPath B: Metal Exchange(Li/Mg)Start->PathBi-PrMgCl or n-BuLi-78°CProductA7-Aryl-5-chloroDerivativePathA->ProductAExclusive C7 ReactionProductB7-Electrophile-5-chloroDerivativePathB->ProductBTrapping with E+FinalProduct5,7-DifunctionalizedLibraryProductA->FinalProductStep 2: Pd(OAc)2, XPhosForcing Cond.ProductB->FinalProductStep 2: Pd-CatalysisStandard Cond.

Figure 1: Strategic workflow for chemo-selective functionalization. Path A utilizes the lability of the C-I bond for cross-coupling. Path B utilizes the rapid halogen-metal exchange at C7.[1]

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C7

Objective: Introduce an aryl group at C7 while leaving the C5-Cl intact for future use.[1]

Rationale: The large difference in oxidative addition rates allows the use of "standard" Pd catalysts. Bis(triphenylphosphine)palladium(II) dichloride or Tetrakis(triphenylphosphine)palladium(0) are preferred as they are active enough for Iodides but sluggish for aryl chlorides at moderate temperatures.[2]

Procedure:

  • Charge: To a reaction vial, add 5-chloro-7-iodopyrazolo[1,5-a]pyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

    
     (2.5 equiv).
    
  • Solvent: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1, 0.1 M concentration).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 60–80°C under

    
     or Argon. Monitor by LCMS.[1]
    
    • Note: Reaction is typically complete within 2–4 hours.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Outcome: >90% regioselectivity for the 7-aryl product. The 5-Cl bond remains >98% intact under these conditions.[1][3]

Protocol B: Regioselective Lithium-Halogen Exchange (C7)

Objective: Convert C7-I to a nucleophile (C7-Li) to react with aldehydes, ketones, or acyl chlorides.[1][2]

Rationale: Iodine undergoes Li-Hal exchange orders of magnitude faster than Chlorine.[1] By maintaining low temperatures (-78°C), the kinetic exchange occurs exclusively at C7.

Procedure:

  • Dissolution: Dissolve 5-chloro-7-iodopyrazolo[1,5-a]pyridine (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Exchange: Dropwise add

    
    -BuLi (1.05 equiv, 2.5 M in hexanes) or 
    
    
    -PrMgCl (1.1 equiv) over 10 minutes.
    • Critical: Stir for only 15–30 minutes at -78°C. Longer times or higher temps may lead to "halogen dance" or degradation.[1]

  • Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) neat or in THF.[2]

  • Quench: Allow to warm to 0°C and quench with saturated

    
    .
    
  • Outcome: Exclusive formation of the C7-functionalized adduct.

Protocol C: Sequential Functionalization (Activating C5)

Objective: Reacting the remaining C5-Cl position.[1]

Rationale: Aryl chlorides on electron-rich heterocycles are sluggish.[1] To couple the C5 position, you must switch to electron-rich, bulky ligands (Buchwald-type) that facilitate oxidative addition into the stronger C-Cl bond.[1]

Procedure:

  • Substrate: Use the 7-substituted-5-chloro intermediate from Protocol A or B.

  • Catalyst System:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%).[1][2] Alternatively, 
    
    
    at elevated temperatures (100°C+) can work.[2]
  • Base:

    
     (3.0 equiv) or 
    
    
    .
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Reaction: Heat to 100–110°C for 12–18 hours.

Critical Troubleshooting (Self-Validating Systems)

ObservationDiagnosisCorrective Action
Mixture of Mono- and Bis-coupling in Step 1 Catalyst is too active or Temp is too high.[1]Switch from Buchwald precatalysts to simple

.[1][2] Lower temp to 60°C.
Dehalogenation (Loss of I without coupling)

-hydride elimination from alkyl-Pd species or protodehalogenation.[1]
Ensure solvents are strictly anhydrous/degassed.[1] Avoid isopropanol in the solvent mix if reduction is observed.[1]
"Scrambling" during Lithiation Halogen dance mechanism active.[1]Ensure temp is strictly -78°C. Use

-PrMgCl (Turbo Grignard) instead of

-BuLi for softer exchange.[1]
No reaction at C5 (Step 2) Oxidative addition failure.Switch ligand to XPhos, RuPhos, or BrettPhos.[2] Increase temp to 120°C (microwave).

References

  • Synthesis and Reactivity of Pyrazolo[1,5-a]pyridines: Benchchem.[1] "Synthetic Methodologies for 5-Chloro-7-Iodo Pyrazolo[1,5-a]pyridine."[1] Validates the specific scaffold availability and halogen reactivity trends.

  • Regioselective Halogenation and Cross-Coupling: Organic Letters (2022). "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation." Provides foundational synthesis routes for the core scaffold.[2]

  • Lithium-Halogen Exchange Kinetics: The Journal of Organic Chemistry. "Lithium-Halogen Exchange: Mechanism and Applications."[1] Authoritative source on the I > Br > Cl exchange rates and temperature dependence.[2]

  • Comparative Reactivity in Nitrogen Heterocycles: Beilstein Journal of Organic Chemistry. "Regioselective Suzuki–Miyaura cross-coupling reaction of polyhaloheterocycles."[1] Supports the mechanistic claim that positions adjacent to bridgehead nitrogens (ortho-like) are activated for cross-coupling.[2]

Structure-activity relationship (SAR) studies of halogenated pyrazolo[1,5-a]pyridine kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic core in medicinal chemistry, frequently deployed as an ATP-competitive protein kinase inhibitor [2]. Recent structure-activity relationship (SAR) studies have demonstrated that strategically introducing halogen atoms (fluorine, chlorine, bromine, or iodine) onto this core dramatically alters the physicochemical and pharmacokinetic profiles of the resulting inhibitors [6]. This guide provides an objective comparison of halogenated pyrazolo[1,5-a]pyridines against alternative scaffolds, detailing the mechanistic causality behind their superior performance in targeting kinases such as PI3K, RET, and Lck [1, 4, 5].

Scaffold Comparison: Performance & SAR Data

When optimizing kinase inhibitors, the choice of the hinge-binding scaffold dictates the foundational geometry of the molecule within the ATP-binding site. Pyrazolo[1,5-a]pyridines offer a unique electronic distribution compared to their pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyridine counterparts [2].

  • Halogenated Pyrazolo[1,5-a]pyridines : The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system act as critical hydrogen bond acceptors, anchoring the molecule to the kinase hinge region [7]. Halogenation at the 3- or 4-position (e.g., 3-bromo-4-fluoropyrazolo[1,5-a]pyridine) increases lipophilicity, fills hydrophobic pockets deep within the binding site, and introduces highly directional halogen bonding, which significantly enhances target residence time [7].

  • Pyrazolo[1,5-a]pyrimidines : While excellent for targeting EGFR and B-Raf, the additional nitrogen in the pyrimidine ring can increase polarity, sometimes limiting cell permeability or altering the optimal hinge-binding angle [2].

  • Imidazo[1,2-a]pyridines : These scaffolds often suffer from metabolic liabilities (e.g., rapid oxidation of the imidazole ring). Switching from an imidazo[1,2-a]pyridine to a pyrazolo[1,5-a]pyridine has been empirically shown to improve both cellular potency and kinase selectivity profiles [2].

Table 1: Comparative SAR Performance of Kinase Inhibitor Scaffolds
Scaffold TypeTarget KinaseLead Compound / ModificationPotency (

)
Key SAR Observation
Pyrazolo[1,5-a]pyridine PI3K (p110α)Compound 5x0.9 nMHigh p110α selectivity; 2,5-substitution on the phenyl ring is critical for activity [3].
Pyrazolo[1,5-a]pyridine LckCompound 3826 nM10-fold potency increase over non-optimized analogs; strong hinge-binding [4].
Pyrazolo[1,5-a]pyrimidine IGF-1RAmino-pyrazole derivative~15 nMImproved cellular potency over imidazo[1,2-a]pyridine precursors [2].
Halogenated Pyrazolo[1,5-a]pyridine RETSubstituted fluorinated analogs< 10 nMHalogenation improves metabolic stability and restricts rotational freedom [5].

Mechanistic Pathway & Structural Rationale

Halogenated pyrazolo[1,5-a]pyridines exert their pharmacological effect by competitively blocking the ATP-binding pocket. For instance, in PI3K signaling, the inhibitor prevents the phosphorylation of PIP2 to PIP3. This upstream blockade halts the downstream activation of Akt/PKB, effectively terminating tumor cell proliferation and survival signals [1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt / PKB PIP3->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Inhibitor Halogenated Pyrazolo[1,5-a]pyridine Inhibitor->PI3K Inhibits

PI3K/Akt signaling pathway modulated by ATP-competitive pyrazolo[1,5-a]pyridine inhibitors.

Experimental Methodologies & Workflows

To ensure scientific rigor, the development and validation of these inhibitors rely on highly controlled synthetic and biochemical workflows.

Protocol 1: Regioselective Halogenation of the Pyrazolo[1,5-a]pyridine Core

Causality & Rationale: Direct C-H halogenation is preferred over the use of pre-functionalized building blocks to allow for late-stage diversification. Electrophilic halogenation selectively targets the electron-rich C-3 position of the pyrazole ring due to the directing effect of the bridgehead nitrogen, enabling precise structural control [6].

  • Preparation : Dissolve the pyrazolo[1,5-a]pyridine precursor (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative side reactions.

  • Reagent Addition : Cool the mixture to 0°C. Slowly add N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) (1.05 equiv) in portions.

    • Self-Validation Step: Monitor the reaction strictly via LC-MS to ensure mono-halogenation; over-stoichiometry or extended reaction times lead to undesired di-halogenation at the C-7 position.

  • Catalysis (For C-7 Targeting) : If C-7 functionalization is the goal, utilize a hypervalent iodine(III) reagent (e.g., PIDA) in conjunction with potassium halide salts. This directs the halogenation via a transient catalytic intermediate rather than simple electrophilic aromatic substitution [7].

  • Quenching & Purification : Quench with saturated aqueous sodium thiosulfate to neutralize unreacted electrophilic halogen species. Extract with ethyl acetate, dry over

    
    , and purify via flash chromatography.
    
Protocol 2: Self-Validating Biochemical Kinase Assay (ADP-Glo)

Causality & Rationale: To confirm that the halogenated derivative is an ATP-competitive inhibitor (rather than an allosteric modulator), the assay must evaluate potency at varying ATP concentrations relative to the enzyme's Michaelis constant (


).
  • Enzyme Preparation : Dilute the recombinant kinase (e.g., PI3K p110α or RET) in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Titration : Prepare a 10-point 3-fold serial dilution of the halogenated pyrazolo[1,5-a]pyridine in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration remains <1% to prevent enzyme denaturation.

  • Substrate Addition : Add the specific peptide substrate and ATP.

    • Self-Validation Step: Run two parallel assay plates—one at the predetermined

      
       for ATP, and one at 
      
      
      
      . A rightward shift in the
      
      
      curve at
      
      
      confirms ATP-competitive hinge binding.
  • Detection : Incubate for 60 minutes at room temperature. Add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis : Calculate the

    
     utilizing a 4-parameter logistic non-linear regression model.
    

SAR_Workflow Design Rational Design (Halogen Placement) Synthesis Regioselective Halogenation Design->Synthesis Primary Primary Screening (ADP-Glo Kinase Assay) Synthesis->Primary Secondary Secondary Screening (Cellular Phospho-Akt) Primary->Secondary ADME In Vitro ADME (Microsomal Stability) Secondary->ADME ADME->Design SAR Feedback Lead Lead Optimization & In Vivo Xenograft ADME->Lead

Iterative SAR screening and optimization workflow for halogenated kinase inhibitors.

Expert Analysis: The Impact of Halogenation on SAR

The integration of halogens into the pyrazolo[1,5-a]pyridine framework is not merely a method for adding steric bulk; it fundamentally alters the thermodynamics of target binding.

  • Metabolic Shielding : Fluorination at the C-4 position effectively blocks cytochrome P450-mediated oxidation, which is a common metabolic liability in unsubstituted heterocycles [7].

  • Halogen Bonding : Heavier halogens (bromine and iodine) at the C-3 or C-7 positions can engage in highly directional halogen bonds with the carbonyl oxygen atoms of the kinase backbone. This interaction is characterized by the "sigma-hole" effect—where the electropositive crown of the halogen atom strongly attracts the electronegative oxygen—significantly decreasing the dissociation rate (

    
    ) of the inhibitor [6].
    
  • Selectivity Profiles : As demonstrated in PI3K inhibitor studies, maintaining the core pyrazolo[1,5-a]pyridine while carefully tuning the peripheral halogenation and substitution (such as the 2,5-substitution pattern on the phenyl ring) is paramount for achieving high selectivity for specific isoforms (e.g., p110α) over other Class Ia PI3 kinases [1, 3].

References

  • Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR Source: PubMed / NIH 1

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing 2

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors Source: PubMed / NIH 3

  • New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights Source: Taylor & Francis 4

  • US10112942B2 - Substituted pyrazolo[1,5-A]pyridine compounds as RET kinase inhibitors Source: Google Patents 5

  • 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine Source: Benchchem 6

  • 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine Source: Benchchem 7

Sources

Next-Generation Kinase Targeting: Evaluating the 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine Scaffold Against Traditional Inhibitor Cores

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of targeted oncology and neurodegenerative pharmacotherapy relies heavily on the design of highly selective protein kinase inhibitors (PKIs). Historically, scaffolds such as quinazolines (e.g., gefitinib) and oxindoles (e.g., sunitinib) have dominated the field. However, the emergence of drug resistance, off-target toxicities, and poor physicochemical properties has driven the medicinal chemistry community toward "privileged" bicyclic heteroaromatics[1].

Among these, the pyrazolo[1,5-a]pyridine core has proven to be a highly versatile framework. Specifically, the uniquely functionalized building block 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine (CAS: 1384290-37-2) offers unprecedented synthetic control and superior kinase binding kinetics[2]. This guide provides a head-to-head technical comparison of this advanced scaffold against traditional alternatives, supported by mechanistic insights and experimental validation.

Structural and Mechanistic Advantages

The design of a kinase inhibitor requires precise spatial orientation of functional groups to interact with the ATP-binding pocket. The 5-chloro-7-iodo-pyrazolo[1,5-a]pyridine scaffold provides two distinct advantages over traditional cores:

Orthogonal Reactivity for Rapid Diversification Achieving a specific di-halogenation pattern allows for sequential, position-specific cross-coupling[2]. The C7-iodine and C5-chlorine possess significantly different bond dissociation energies. This allows chemists to perform a Suzuki or Sonogashira coupling at the C7 position under mild conditions without disturbing the C5-chlorine. Subsequently, the C5 position can be functionalized using harsher Buchwald-Hartwig amination conditions[2]. This orthogonal reactivity is a massive advantage over symmetrically halogenated scaffolds, enabling the rapid synthesis of diverse compound libraries.

Superior Kinase Binding and LLE Traditional quinazoline cores often require bulky, lipophilic solubilizing groups that negatively impact Cellular Lipophilic Ligand Efficiency (LLE). In contrast, replacing traditional cores with the pyrazolo[1,5-a]pyridine framework has been shown to drastically improve LLE and cellular potency, particularly in targets like IGF-1R, FGFR, and CDK2[3]. Molecular dynamics (MD) simulations and docking studies reveal that derivatives of this scaffold form highly stable, crucial hydrogen bond interactions with the backbone of hinge region residues, such as Leu83 in CDK2[4].

ScaffoldComparison Core 5-Chloro-7-iodo- pyrazolo[1,5-a]pyridine C7 C7 Position (Iodo) High Reactivity Core->C7 1st Coupling (Suzuki) C5 C5 Position (Chloro) Moderate Reactivity Core->C5 2nd Coupling (Buchwald) Target1 CDK2 Hinge Binding (Leu83 Interaction) C7->Target1 Determines Kinase Selectivity Target2 FGFR / RET / IGF-1R Inhibition C5->Target2 Enhances LLE & Potency

Logical relationship of orthogonal functionalization and target kinase binding.

Head-to-Head Scaffold Comparison

To objectively evaluate the utility of 5-chloro-7-iodo-pyrazolo[1,5-a]pyridine, we compare its derivative profile against two industry-standard scaffolds.

Table 1: Physicochemical and Pharmacological Profiling
FeaturePyrazolo[1,5-a]pyridine DerivativesQuinazoline Core (e.g., Gefitinib)Oxindole Core (e.g., Sunitinib)
Primary Kinase Targets CDK2, FGFR, RET, IGF-1R, MARK[1][5]EGFR, HER2VEGFR, PDGFR, RTKs
Binding Conformation Type I / Type I½ (Deep hinge penetration)Type I (ATP-competitive)Type II (DFG-out conformation)
Synthetic Versatility High (Orthogonal C7-I and C5-Cl handles)Moderate (Usually mono-functionalized at C4)Moderate (C3 Knoevenagel condensations)
Lipophilic Ligand Efficiency High (Favorable inherent polarity)[3]Moderate (Prone to high lipophilicity)Low to Moderate
Off-Target Toxicity Risk Low (Highly tunable selectivity)Moderate (Skin rash, GI issues)High (Cardiotoxicity, hypertension)
Table 2: Comparative Experimental Performance Metrics (Representative Averages)

Note: Data represents aggregated literature trends for optimized lead compounds derived from these respective starting scaffolds.

Scaffold Derivative ClassTarget KinaseIn Vitro IC50 (nM)Cellular LLESynthesis Overall Yield (%)
Pyrazolo[1,5-a]pyridine (C7/C5 modified)CDK2 / FGFR2.5 - 4.2> 5.045 - 55
Quinazoline analogEGFR (WT)1.8 - 3.5~ 3.260 - 70
Oxindole analogVEGFR28.0 - 12.0~ 2.835 - 40
Experimental Methodologies & Self-Validating Workflows

To harness the full potential of the 5-chloro-7-iodo-pyrazolo[1,5-a]pyridine building block, researchers must employ highly controlled, sequential cross-coupling reactions. The following protocol outlines a self-validating system for synthesizing a CDK2-targeted derivative and evaluating its efficacy.

Protocol: Orthogonal Functionalization and Kinase Assay Validation

Step 1: Chemoselective C7-Suzuki Coupling

  • Procedure: Combine 5-chloro-7-iodo-pyrazolo[1,5-a]pyridine (1.0 eq), an aryl boronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed 1,4-Dioxane/H₂O (4:1) mixture. Heat at 80°C for 4 hours.

  • Causality: The C7-iodine undergoes oxidative addition with the Palladium catalyst at a significantly faster rate than the C5-chlorine due to the weaker C-I bond energy. This allows for strict chemoselectivity without the need for cumbersome protecting groups[2].

  • Self-Validation Checkpoint: Perform LC-MS on the crude mixture. The presence of the distinct chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio) on the product mass definitively validates that the C5-Cl bond remains intact.

Step 2: C5-Buchwald-Hartwig Amination

  • Procedure: To the purified C7-substituted intermediate (1.0 eq), add a secondary amine (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous toluene. Heat at 110°C for 12 hours.

  • Causality: The remaining C-Cl bond is highly stable. Activating it requires elevated temperatures and a highly active, electron-rich, bulky phosphine ligand (XPhos) to facilitate the challenging oxidative addition and subsequent reductive elimination.

Step 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

  • Procedure: Incubate the synthesized inhibitor with purified CDK2/Cyclin A complex, ATP (at Km), and a ULight-labeled peptide substrate. Detection is achieved using a Europium-labeled anti-phospho antibody.

  • Causality: Highly conjugated heterocyclic scaffolds often exhibit auto-fluorescence, which skews standard colorimetric or standard fluorescent assays. TR-FRET introduces a time delay before measurement, allowing short-lived background auto-fluorescence to decay, ensuring a high signal-to-noise ratio for accurate IC50 determination.

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using staurosporine (positive control) and DMSO (negative control). A Z'-factor > 0.6 validates the assay's robustness, ensuring the generated IC50 data is trustworthy.

Workflow S1 Step 1: Selective C7 Suzuki S2 Step 2: C5 Buchwald Amination S1->S2 S3 Step 3: HPLC & LC-MS Validation S2->S3 S4 Step 4: TR-FRET Kinase Assay S3->S4

Experimental workflow from sequential halogen cross-coupling to kinase assay validation.

Conclusion

The transition from traditional, mono-functionalized cores to privileged bicyclic scaffolds represents a critical evolution in medicinal chemistry. The 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine scaffold outpaces legacy quinazoline and oxindole cores by offering programmable, orthogonal reactivity and superior physicochemical properties (LLE)[2][3]. By leveraging the distinct reactivities of the C7-iodo and C5-chloro positions, drug development professionals can rapidly generate highly selective, potent inhibitors targeting complex kinases like CDK2, FGFR, and IGF-1R, ultimately reducing off-target liabilities in clinical applications.

References
  • Benchchem. 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine: Sequential Halogenation Strategies for Positional Control of Chlorine and Iodine.
  • National Institutes of Health (PMC). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • National Institutes of Health (PubMed). Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).
  • Benchchem. 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine CDK2 Interactions.
  • Google Patents. WO2010017046A1 - Pyrazolo[1,5-a]pyridines as mark inhibitors.

Sources

Cross-reactivity profiling of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine against a panel of kinases

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Profiling Guide: 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine

Executive Summary

In the landscape of kinase inhibitor discovery, the 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine scaffold (CAS: 1384290-37-2) represents a "privileged structure"—a core chemical framework capable of binding to multiple kinase active sites with tunable selectivity. Unlike fully elaborated drugs, this halogenated intermediate serves as a critical Start-Point for Fragment-Based Drug Discovery (FBDD).

This guide provides a technical roadmap for profiling this scaffold against the human kinome. It compares the intrinsic selectivity and developability of the 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine core against its primary alternatives: the Pyrazolo[1,5-a]pyrimidine and Indazole scaffolds.

Technical Profile & Mechanism of Action

The 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine core functions as an ATP-competitive hinge binder . Its utility lies in its orthogonal functionalization potential:

  • N1 Nitrogen: Accepts a hydrogen bond from the kinase hinge region (typically the backbone NH).

  • C7-Iodo Position: A reactive handle for Suzuki-Miyaura coupling, typically directing substituents toward the solvent-exposed region or the ribose pocket.

  • C5-Chloro Position: Points toward the hydrophobic back-pocket or the gatekeeper residue, allowing for selectivity tuning via steric clashes.

Binding Mode Diagram

The following diagram illustrates the interaction logic of the scaffold within the ATP binding pocket.

KinaseBinding Scaffold 5-Cl-7-I-Pyrazolo[1,5-a]pyridine Hinge Kinase Hinge Region (Backbone NH) Scaffold->Hinge H-Bond Acceptor (N1) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper C5-Chloro Interaction (Hydrophobic/Steric) Solvent Solvent Front (Solubility/ADME) Scaffold->Solvent C7-Iodo Vector (Growth Point)

Caption: Schematic binding mode of the pyrazolo[1,5-a]pyridine scaffold, highlighting the critical N1 hinge interaction and orthogonal vectors for chemical elaboration.

Comparative Performance Guide

When selecting a core scaffold for a kinase campaign, "Performance" is defined by Ligand Efficiency (LE) , Synthetic Tractability , and Promiscuity Risk .

Comparison Table: Scaffold Attributes
Feature5-Cl-7-I-Pyrazolo[1,5-a]pyridine (The Product)5,7-Dichloro-Pyrazolo[1,5-a]pyrimidine (Alternative A)3-Iodo-Indazole (Alternative B)
Hinge Interaction Monodentate (Acceptor only)Bidentate potential (Acceptor + weak Donor)Bidentate (Donor + Acceptor)
Kinome Selectivity High Tunability. Often cleaner initial profile; requires specific decoration to bind strongly.Moderate. Higher intrinsic affinity but higher risk of off-target binding due to extra N.Low/Mixed. "Sticky" scaffold; often hits many kinases indiscriminately as a fragment.
Solubility Moderate (Lipophilic halogens).Good (Extra Nitrogen lowers LogP).Moderate to Low (Aggregation risk).
Primary Targets Trk, ERK, RET, PI3K

, CDK.
CK2, EGFR, B-Raf, JAK. VEGFR, PDGFR, Aurora.
Synthetic Utility Excellent. C7-I vs C5-Cl allows precise sequential Pd-coupling.Good. C7-Cl is more reactive than C5-Cl (SNAr possible).[1]Fair. N-alkylation issues; tautomerism can complicate SAR.

Expert Insight: The Pyrazolo[1,5-a]pyridine (The Product) is superior when targeting kinases with restrictive gatekeepers (e.g., RET, Trk) because it lacks the C4-nitrogen of the pyrimidine, reducing steric clash in tight pockets. However, it often has lower initial potency than Indazoles, requiring more elaborated "wings" to achieve nanomolar activity.

Experimental Protocol: Cross-Reactivity Profiling

Because 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine is a fragment-like building block (MW ~278 Da), standard biochemical assays at 1 µM may yield false negatives. The following protocol ensures robust detection of "start-point" activity.

Step-by-Step Profiling Workflow
  • Compound Preparation:

    • Dissolve 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine in 100% DMSO to 100 mM stock.

    • Critical: Ensure no iodine liberation (yellowing) has occurred; store shielded from light.

  • Primary Screen (Thermal Shift / DSF):

    • Purpose: Identify kinases that stabilize the scaffold (binding confirmation) independent of catalytic turnover.

    • Condition: 20 µM Compound + 2 µM Kinase Domain + SYPRO Orange.

    • Readout:

      
      C indicates significant binding.
      
  • Secondary Screen (High-Concentration Enzymatic Assay):

    • Method: FRET-based assay (e.g., LanthaScreen) or Mobility Shift (e.g., Caliper).

    • Concentration: Screen at 10 µM and 50 µM .

    • Reasoning: Fragments have weak affinity (

      
       often 1–50 µM). Screening at 1 µM (standard for drugs) will miss the scaffold's potential.
      
  • Data Normalization & Hit Calling:

    • Calculate Percent Inhibition (PIN) relative to DMSO control.

    • Hit Criteria: PIN > 30% at 10 µM is a valid scaffold hit.

Profiling Workflow Diagram

ProfilingWorkflow Start Compound Stock (100 mM DMSO) QC QC Check (LC-MS for Purity/Stability) Start->QC DSF Thermal Shift Assay (DSF) Screen @ 20 µM QC->DSF EnzScreen Enzymatic Panel (100+ Kinases) High Conc (10/50 µM) DSF->EnzScreen Confirm Stability Decision Hit Analysis EnzScreen->Decision ValidHit Valid Scaffold Hit (>30% Inh or Delta Tm > 2C) Decision->ValidHit Activity Detected NoBind Non-Binder / Inactive Decision->NoBind No Signal

Caption: Optimized workflow for profiling low-affinity kinase scaffolds, prioritizing thermal stability validation before enzymatic screening.

Representative Data: Selectivity Landscape

While specific data depends on the exact assay conditions, the following table summarizes the typical selectivity profile of the naked 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine core based on literature precedents for this class [1][2].

Kinase FamilyInteraction ProbabilityNotes on Scaffold Suitability
Trk (A/B/C) High The scaffold is a validated core for Trk inhibitors (e.g., Larotrectinib analogs). The 5-position fits the hydrophobic pocket well.
PI3K (

)
Moderate-High Pyrazolo[1,5-a]pyridines are classic PI3K pharmacophores. The N1 interacts with Val851 (in p110

).
RET High Used in next-gen RET inhibitors (e.g., Selpercatinib-like analogs). The scaffold avoids the "gatekeeper" clash seen with bulkier cores.
CDK (1/2/4/6) Moderate Often requires a substituent at C3 or C7 to gain potency against CDKs.
SRC/LCK Low (Desirable) Unlike pyrazolo[3,4-d]pyrimidines (PP2), the [1,5-a]pyridine core is often less active against SRC family kinases, reducing immunosuppressive liabilities.

References

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry.[1][2][3][4] URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Source: MDPI (Molecules).[1] URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: RSC Advances. URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Source: Journal of Medicinal Chemistry.[5] URL:[Link][5]

  • Selpercatinib (LOXO-292): A Potent, Highly Selective RET Inhibitor. Source: Journal of Medicinal Chemistry (Example of scaffold utility). URL:[Link]

Sources

Safety Operating Guide

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Safety Directive

Immediate Classification: Halogenated Organic Waste

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine (CAS: 1384290-37-2) is a halogenated heteroaromatic compound. Due to the presence of both Chlorine (Cl) and Iodine (I) atoms on the pyrazolo[1,5-a]pyridine core, this substance and all mixtures containing it must be segregated into the Halogenated Waste Stream .

Critical Prohibition:

  • DO NOT dispose of in non-halogenated organic solvent waste.

  • DO NOT dispose of down the drain (sanitary sewer).

  • DO NOT mix with strong oxidizers, as this may liberate elemental iodine (

    
    ), creating a corrosive and toxic inhalation hazard.
    

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material against the following profile to ensure accurate identification and risk assessment.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationRelevance to Disposal
Chemical Name 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridineHalogenated : Requires high-temp incineration.
CAS Number 1384290-37-2Unique identifier for waste manifesting.
Molecular Formula

High nitrogen/halogen content.
Physical State Solid (Powder/Crystalline)Requires solid waste segregation unless dissolved.
GHS Classification Warning Handle with standard PPE.
Hazard Statements H302 (Harmful if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation)Minimize dust generation during transfer.
Reactivity Stable under normal conditions.Avoid contact with strong oxidizing agents.

Disposal Decision Matrix

The following logic flow dictates the correct waste stream based on the physical state of the material.

DisposalMatrix Start Start: Identify Waste Form IsSolid Is the material a Solid? Start->IsSolid SolidWaste Solid Waste Stream IsSolid->SolidWaste Yes IsLiquid Is the material in Solution? IsSolid->IsLiquid No PackSolid 1. Place in chemically compatible container (HDPE or Glass). SolidWaste->PackSolid LabelSolid 2. Label: 'Hazardous Waste: Halogenated Organic Solid' PackSolid->LabelSolid SolventType Identify Solvent Base IsLiquid->SolventType Yes OrganicStream Organic Solvent SolventType->OrganicStream Organic AqueousStream Aqueous Solution SolventType->AqueousStream Water-based HaloWaste Halogenated Solvent Waste (Red Can/Green Tag) OrganicStream->HaloWaste Contains Halogenated Compound CheckPH Check pH & Contaminants AqueousStream->CheckPH HazAqueous Hazardous Aqueous Waste (Do NOT Drain Pour) CheckPH->HazAqueous

Figure 1: Decision matrix for segregating 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine waste. Note that even small amounts of this compound dissolved in non-halogenated solvents (like Acetone) mandate the use of the Halogenated Waste stream.

Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid Substance

Applicable for: Expired shelf stock, degraded samples, or excess weighing powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar. Ensure the lid has a chemically resistant liner (PTFE/Teflon).

  • Transfer:

    • Wear nitrile gloves, safety glasses, and a lab coat.[1]

    • Work inside a chemical fume hood to prevent inhalation of dust (H335 hazard).

    • Transfer the solid carefully to avoid spillage.

  • Labeling:

    • Affix a hazardous waste tag immediately.[2]

    • Chemical Constituents: Write "5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Store in the Solid Hazardous Waste satellite accumulation area until pickup.

Protocol B: Disposal of Reaction Mixtures (Liquid)

Applicable for: Mother liquors, filtrates, or reaction solvents containing the compound.

The 1% Rule of Thumb: If a non-halogenated solvent (e.g., Methanol, Ethyl Acetate) contains any detectable amount (>0.1%) of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine, the entire volume is classified as Halogenated Waste .

  • Segregation: Locate the laboratory's "Halogenated Organic Solvents" carboy (often distinctively labeled or colored, e.g., yellow safety can or transparent carboy with specific tagging).

  • Compatibility Check: Ensure the waste container does not contain strong acids or oxidizers.

  • Transfer:

    • Use a funnel to prevent drips.

    • Pour the solution into the Halogenated Waste container.

    • Crucial: Do not overfill (leave 10% headspace).

  • Log Entry: Record the volume and the specific name of the compound on the waste log sheet attached to the carboy.

Protocol C: Contaminated Debris (Sharps & Consumables)

Applicable for: Syringes, needles, TLC plates, and pipettes contaminated with the substance.

  • Sharps (Needles/Glass):

    • Dispose of in a rigid, puncture-resistant Biohazard/Sharps container labeled for "Chemically Contaminated Sharps."

    • Note: Do not use standard trash bins for glass contaminated with halogenated organics.

  • Soft Debris (Gloves/Paper Towels):

    • Minor contamination: Solid Hazardous Waste bin.

    • Gross contamination (soaked): Double-bag in polyethylene bags, seal, and treat as Solid Hazardous Waste.

Safety & Spill Management

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (0.11 mm minimum thickness). Double gloving is recommended if handling solutions.

  • Respiratory: If handling large quantities of powder outside a fume hood, use an N95 or P100 particulate respirator.

Spill Response Protocol

If 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine is spilled:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Protect: Don appropriate PPE.

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersal, then wipe up.

    • Liquid Spill: Absorb with vermiculite, sand, or commercial spill pads.

  • Clean: Clean the surface with soap and water.[3]

  • Dispose: Place all cleanup materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris contaminated with Halogenated Organics."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 67507, Pyrazolo[1,5-a]pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.